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N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline Documentation Hub

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  • Product: N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline
  • CAS: 109055-38-1

Core Science & Biosynthesis

Foundational

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline chemical structure and molecular weight

This guide provides a comprehensive technical overview of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline, a heterocyclic organic compound of increasing interest to researchers in medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline, a heterocyclic organic compound of increasing interest to researchers in medicinal chemistry and materials science. This document details its chemical structure, molecular weight, synthesis, and known applications, offering a valuable resource for professionals in drug development and scientific research.

Core Molecular Attributes

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is characterized by a fused oxazolo[4,5-b]pyridine ring system linked to a N,N-dimethylaniline moiety at the 2-position of the oxazole ring. This unique structural arrangement imparts specific chemical and physical properties that are of interest for various applications.

Chemical Structure

The chemical structure of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is depicted below. The oxazolo[4,5-b]pyridine core is a bicyclic system where an oxazole ring is fused to a pyridine ring. The N,N-dimethylaniline group is a key functional component, influencing the molecule's electronic properties and potential biological interactions.

Caption: Chemical structure of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline.

Molecular Formula and Weight

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₁₄H₁₃N₃O[1]
Molecular Weight239.27 g/mol [1]
IUPAC NameN,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

Synthesis and Methodology

The synthesis of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a multi-step process that typically involves the formation of the oxazolo[4,5-b]pyridine core followed by coupling with the N,N-dimethylaniline moiety. A common and effective strategy is the condensation of 2-amino-3-hydroxypyridine with 4-(dimethylamino)benzoic acid or its derivatives.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a convergent process, where two key precursors are synthesized separately and then combined in a final condensation step.

G cluster_0 Precursor Synthesis cluster_1 Condensation Reaction cluster_2 Final Product 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Condensation (e.g., PPSE) Condensation (e.g., PPSE) 2-Amino-3-hydroxypyridine->Condensation (e.g., PPSE) 4-(Dimethylamino)benzoic acid 4-(Dimethylamino)benzoic acid 4-(Dimethylamino)benzoic acid->Condensation (e.g., PPSE) N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline Condensation (e.g., PPSE)->N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

Caption: Convergent synthesis workflow for the target compound.

Experimental Protocol: Condensation of Precursors

The formation of the oxazole ring is typically achieved by heating 2-amino-3-hydroxypyridine with a suitable carboxylic acid in the presence of a dehydrating/condensing agent. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are commonly employed for this transformation.[2]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.0 eq) and 4-(dimethylamino)benzoic acid (1.1 eq).

  • Addition of Condensing Agent: Carefully add polyphosphoric acid trimethylsilyl ester (PPSE) to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to a temperature of approximately 200°C.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline.

Physicochemical Properties

While specific experimental data for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is not widely available in the public domain, some properties can be inferred from related structures. The non-dimethylated analog, 4-(Oxazolo[4,5-b]pyridine-2-yl)aniline, has a predicted melting point of 213.6 °C and a predicted boiling point of 373.9 °C.[3] The presence of the two methyl groups on the aniline nitrogen in the target compound is expected to slightly alter these values. The solubility is likely to be poor in water but good in common organic solvents.[4]

Spectroscopic and Analytical Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the oxazolo[4,5-b]pyridine and the N,N-dimethylaniline rings, as well as a characteristic singlet for the six protons of the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the heterocyclic core and the aniline moiety. The two methyl carbons will appear as a single resonance.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₁₄H₁₃N₃O with a high degree of accuracy.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic and heterocyclic rings, as well as C-N and C-O stretching frequencies.

Applications and Areas of Research

The unique hybrid structure of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline makes it a molecule of interest in several scientific domains.

Medicinal Chemistry

Oxazolopyridine derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[5] The incorporation of the N,N-dimethylaniline group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Preliminary studies on similar compounds suggest potential interactions with specific biological targets, which could be relevant in the development of new therapeutic agents for diseases such as cancer or infections.[4]

Materials Science

The fused aromatic system and the electron-donating N,N-dimethylamino group suggest that this compound may have interesting photophysical properties. Derivatives of oxazolo[4,5-b]pyridine have been investigated for their fluorescence behavior.[6] This makes N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline a candidate for research into novel organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[4]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is not currently available. However, based on the safety data for related compounds such as N,N-dimethylaniline, appropriate precautions should be taken.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.[7]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[7]

Conclusion

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a fascinating heterocyclic compound with a promising future in both medicinal chemistry and materials science. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. Further research into its specific biological activities and material properties is warranted to fully explore its potential. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this intriguing molecule.

References

  • ChemBK. 4-(Oxazolo[4,5-b]pyridine-2-yl)aniline. Available at: [Link]

  • ResearchGate. Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Available at: [Link]

  • Guery, S., et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Tetrahedron Letters, 42(14), 2577-2580.
  • ScienceDirect. material safety data sheet - n,n-dimethyl aniline 99%. Available at: [Link]

  • ResearchGate. (PDF) N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(4-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-N-methyl-3H-imidazo[4,5-b]pyridine-3-acetamide. Available at: [Link]

  • ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. Available at: [Link]

  • ACS Publications. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with an Improved Profile in Vivo. Available at: [Link]

  • ChemBK. 4-(Oxazolo[4,5-b]pyridine-2-yl)aniline. Available at: [Link]

  • PubMed. 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Available at: [Link]

  • mzCloud. N N Dimethylaniline. Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... Available at: [Link]

  • ResearchGate. Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Available at: [Link]

  • ResearchGate. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Available at: [Link]

  • Wikipedia. N,N-Dimethylaniline. Available at: [Link]

  • ResearchGate. Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons | Request PDF. Available at: [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]

  • NextSDS. N,N-dimethyl-4-(pyridin-4-yl)aniline — Chemical Substance Information. Available at: [Link]

  • SpectraBase. n,n-dimethyl-{p-[p-(phenylazo)phenyl]azo}aniline. Available at: [Link]

  • Semantic Scholar. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Available at: [Link]

  • Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]

  • RASĀYAN J. Chem.. COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Available at: [Link]

  • Google Patents. EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Polymer. 13C n.m.r, characterization of soluble polyaniline. Available at: [Link]

  • Organic & Biomolecular Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link]

  • Google Patents. Preparation 1: 3H-Oxazolo[4,5-b]pyridin-2-one* (See Appendix).
  • PubMed Central. N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Available at: [Link]

Sources

Exploratory

Engineering Intramolecular Charge Transfer: Synthesis and Photophysical Profiling of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

Executive Summary N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline—frequently abbreviated as DMAPOP—is a highly specialized intramolecular charge transfer (ICT) fluorophore. Structurally characterized by an electron-do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline—frequently abbreviated as DMAPOP—is a highly specialized intramolecular charge transfer (ICT) fluorophore. Structurally characterized by an electron-donating dimethylamino group conjugated to an electron-accepting oxazolo[4,5-b]pyridine core, DMAPOP serves as a powerful multidentate ligand and environmental sensor. This technical guide details the optimal synthetic pathways, mechanistic rationales, and photophysical behaviors of DMAPOP, providing a robust framework for researchers utilizing this compound in metal-ion sensing and advanced optical applications[1],[2].

Mechanistic Rationale & Retrosynthetic Strategy

The construction of the oxazolo[4,5-b]pyridine scaffold relies on the condensation of an ortho-aminophenol equivalent (2-amino-3-hydroxypyridine) with an activated electrophile (4-(dimethylamino)benzoic acid).

Expert Insight: Direct functionalization of a pre-formed oxazolopyridine is sterically hindered and regiochemically unpredictable. By constructing the oxazole ring de novo via cyclodehydration, we ensure absolute regiocontrol. Polyphosphoric acid (PPA) is selected as the optimal medium because it acts dually as a highly polar solvent capable of dissolving the zwitterionic intermediates, and as an irreversible dehydrating agent that drives the thermodynamically demanding cyclization[3].

Synthesis_Pathway A 2-Amino-3-hydroxypyridine (Nucleophile) C Amide Intermediate (Transient) A->C PPA, 150-160°C Condensation B 4-(Dimethylamino)benzoic acid (Electrophile) B->C PPA, 150-160°C Condensation D DMAPOP (Target ICT Fluorophore) C->D Intramolecular Cyclodehydration (-H2O)

Fig 1: PPA-mediated cyclodehydration pathway for DMAPOP synthesis.

Experimental Methodology: PPA-Mediated Cyclodehydration

This protocol is designed as a self-validating system . The transformation of non-fluorescent starting materials into a highly conjugated ICT fluorophore allows for real-time reaction monitoring via UV illumination (365 nm), where the product exhibits brilliant blue/green emission[1].

Reagents & Materials
  • 2-Amino-3-hydroxypyridine (1.0 equiv, 10 mmol, 1.10 g)

  • 4-(Dimethylamino)benzoic acid (1.0 equiv, 10 mmol, 1.65 g)

  • Polyphosphoric acid (PPA) (approx. 15-20 g)

  • Aqueous NH₄OH (28%) or NaOH (for neutralization)

Step-by-Step Workflow
  • Homogenization: In a 100 mL round-bottom flask equipped with a mechanical stirrer, combine 2-amino-3-hydroxypyridine and 4-(dimethylamino)benzoic acid. Add PPA.

    • Causality: Mechanical stirring is critical as PPA becomes highly viscous at room temperature; inadequate mixing leads to localized charring and poor yields.

  • Thermal Activation: Heat the mixture to 150–160 °C under an inert argon atmosphere for 6–8 hours[3].

    • Causality: The initial phase (up to 120 °C) forms the acyclic amide intermediate. Temperatures exceeding 150 °C are strictly required to overcome the activation energy barrier for the subsequent intramolecular cyclodehydration.

  • Reaction Tracking (Self-Validation): Extract a 10 µL aliquot, quench in 1 mL water, neutralize with NaHCO₃, and extract with ethyl acetate. Spot on a silica TLC plate. The appearance of a strongly fluorescent spot under 365 nm UV light visually confirms oxazole ring formation.

  • Quenching: Cool the reaction to 80 °C (to maintain flowability) and pour it cautiously into 200 g of vigorously stirred crushed ice.

    • Causality: Ice prevents the exothermic hydrolysis of PPA from thermally degrading the sensitive dimethylamino moiety.

  • Controlled Neutralization: Slowly add aqueous NH₄OH until the pH reaches precisely 7.5–8.0.

    • Causality: DMAPOP possesses three basic centers (dimethylamino N, oxazole N, pyridine N). If the pH is < 6, the compound remains protonated and trapped in the aqueous phase. If pH > 9, the risk of base-catalyzed degradation increases.

  • Isolation: Extract the precipitated free base with dichloromethane (3 × 50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 7:3) to yield the pure fluorophore.

Photophysical Profiling & Metal Ion Coordination

DMAPOP's utility as a sensor stems from its distinct, spatially separated binding sites. In micellar environments (e.g., Sodium Dodecyl Sulfate, SDS), the surfactant modulates the local dielectric constant, forcing metal ions to interact with specific nitrogens[2].

Copper (Cu²⁺) typically coordinates via the pyridine and dimethylamino nitrogens, leading to paramagnetic fluorescence quenching. Conversely, Cadmium (Cd²⁺) coordinates via the oxazole and dimethylamino nitrogens, stabilizing the ICT state and inducing a pronounced bathochromic (red) shift alongside fluorescence enhancement[2].

Binding_Mechanisms DMAPOP DMAPOP (Multidentate Ligand) Cu Cu2+ Complexation (Pyridine N / Dimethylamino N) DMAPOP->Cu SDS Micelles Cd Cd2+ Complexation (Oxazole N / Dimethylamino N) DMAPOP->Cd SDS Micelles Fluo_Q Fluorescence Quenching (Non-radiative decay) Cu->Fluo_Q Paramagnetic Effect Fluo_E Fluorescence Enhancement (Bathochromic Shift) Cd->Fluo_E ICT State Stabilization

Fig 2: Differential metal ion binding modes and their photophysical outcomes.

Data Presentation

Table 1: Photophysical and Metal-Binding Responses of DMAPOP in SDS Micelles

Condition / Metal IonPrimary Binding Site(s)Absorption ShiftFluorescence ResponseMechanistic Outcome
Free DMAPOP NoneBaseline (~360 nm)Strong ICT EmissionNative charge transfer state
Cu²⁺ Addition Pyridine N & Dimethylamino NBlue / Red ShiftSevere QuenchingParamagnetic non-radiative decay
Cd²⁺ Addition Oxazole N & Dimethylamino NBathochromic (Red) ShiftEnhanced EmissionICT state stabilization
Acidic (H⁺) Dimethylamino NHypsochromic (Blue) ShiftQuenchedLoss of electron-donating ability

References

  • Specific site binding of metal ions on the intramolecular charge transfer fluorophore in micelles - Analyst (RSC Publishing) -[Link]

  • Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne - Journal of Photochemistry and Photobiology A: Chemistry -[Link]

  • Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - Bioorganic & Medicinal Chemistry Letters (via PMC) -[Link]

Sources

Foundational

Photophysical Profiling and Environmental Sensitivity of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline: A Technical Guide

Executive Summary N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline—commonly referred to as DMAPOP—is a highly sensitive, push-pull fluorescent probe characterized by an electron-donating dimethylamino group conjugated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline—commonly referred to as DMAPOP—is a highly sensitive, push-pull fluorescent probe characterized by an electron-donating dimethylamino group conjugated to an electron-withdrawing oxazolo[4,5-b]pyridine core. This architectural design endows the molecule with a strong Intramolecular Charge Transfer (ICT) character in both the ground and excited states[1]. For researchers in photochemistry, molecular sensing, and drug development, DMAPOP serves as a robust tool for probing microenvironments, mapping prototropic equilibria, and detecting trace metal ions. This whitepaper synthesizes the core photophysical properties of DMAPOP, elucidates its unique resistance to non-radiative twisting, and provides self-validating experimental protocols for its application in complex chemical systems.

Photophysical Architecture and the ICT State

The photophysical behavior of oxazolo[4,5-b]pyridine derivatives is heavily dictated by the dipole moment changes upon excitation[1]. In DMAPOP, photoexcitation triggers a rapid shift of electron density from the dimethylamino moiety toward the heterocyclic core.

A critical differentiator of DMAPOP compared to its imidazole analogue (DMAPIP) is its conformational rigidity in the excited state. In protic solvents, DMAPIP undergoes specific hydrogen-bonding interactions that stabilize a Twisted Intramolecular Charge Transfer (TICT) state, leading to dual fluorescence. Conversely, DMAPOP emits only a single fluorescence band across both aprotic and protic solvents[2]. The substitution of the imidazole >NH group with an oxazole >O atom fundamentally alters the hydrogen-bonding network, preventing the stabilization of the perpendicular TICT conformation and locking the molecule in a highly emissive, planar ICT state[2].

Table 1: Comparative Photophysical Behavior of DMAPOP vs. DMAPIP
Photophysical PropertyDMAPOP (Oxazolo[4,5-b]pyridine core)DMAPIP (Imidazo[4,5-b]pyridine core)Mechanistic Driver
Emission in Aprotic Solvents Single emission band (ICT)Single emission band (ICT)Planar charge transfer stabilization
Emission in Protic Solvents Single emission band (ICT)Dual emission (Normal + TICT)H-bond induced conformational twisting
Excited-State Dipole Moment High (Strong CT character)High (Strong CT character)Push-pull electron donor-acceptor design
Non-Radiative Decay ( knr​ ) Lower in protic mediaHigher in protic mediaAbsence of twisting in DMAPOP

Prototropic Equilibria: pH-Dependent State Transitions

DMAPOP possesses three distinct basic nitrogen centers: the pyridine nitrogen, the oxazole nitrogen, and the dimethylamino nitrogen. The protonation of these sites is highly dependent on the pH of the medium, leading to a complex equilibrium of monocations and dications[2].

Spectroscopic prototropic studies reveal that the first protonation events occur competitively at the pyridine nitrogen (forming Monocation 1, MC1) and the dimethylamino nitrogen (forming Monocation 3, MC3). As the acidity increases, secondary protonations yield three distinct dications (DC1, DC2, and DC3) depending on which two nitrogen centers are protonated[2].

PrototropicEquilibria N Neutral DMAPOP MC1 Monocation 1 (MC1) Pyridine N Protonated N->MC1 + H⁺ MC3 Monocation 3 (MC3) Dimethylamino N Protonated N->MC3 + H⁺ DC1 Dication 1 (DC1) Pyridine & Oxazole N MC1->DC1 + H⁺ DC2 Dication 2 (DC2) Pyridine & Dimethylamino N MC1->DC2 + H⁺ MC3->DC2 + H⁺ DC3 Dication 3 (DC3) Dimethylamino & Oxazole N MC3->DC3 + H⁺

Prototropic equilibria of DMAPOP showing monocation and dication formation pathways.

Microenvironmental Modulation and Metal Ion Sensing

DMAPOP is a highly effective sensor for trace metal ions, specifically essential ions like Cu²⁺ and deleterious ions like Cd²⁺. The binding stoichiometry and site-specificity are heavily modulated by the microenvironment[3].

In bulk organic solvents (e.g., acetonitrile), Cu²⁺ coordinates with both the dimethylamino nitrogen and the pyridine nitrogen, while Cd²⁺ coordinates with the dimethylamino nitrogen and the oxazole nitrogen. This binding disrupts the ICT process, leading to fluorescence quenching. However, when DMAPOP is encapsulated within Sodium Dodecyl Sulfate (SDS) micelles, the surfactant restricts conformational flexibility and sterically shields the dimethylamino group. Consequently, both metal ions are forced to bind exclusively at the heterocyclic ring nitrogens, fundamentally altering the fluorescence response and binding affinity[3].

MetalBinding cluster_ACN Bulk Acetonitrile Phase cluster_SDS SDS Micellar Phase DMAPOP DMAPOP Fluorophore Cu_ACN Cu²⁺ Complex (Dimethylamino + Pyridine N) DMAPOP->Cu_ACN + Cu²⁺ Cd_ACN Cd²⁺ Complex (Dimethylamino + Oxazole N) DMAPOP->Cd_ACN + Cd²⁺ SDS_Complex Cu²⁺ / Cd²⁺ Complex (Specific Ring N Binding) DMAPOP->SDS_Complex + Metal Ions & SDS

Modulation of metal ion binding sites on DMAPOP by SDS micelles vs. bulk solvent.

Self-Validating Experimental Protocols

Protocol A: Steady-State Fluorescence and Quantum Yield Determination

Objective: Quantify the radiative efficiency of the ICT state across varying solvent polarities. Causality & Rationale: Fluorescence quantum yield ( ΦF​ ) is highly sensitive to non-radiative decay pathways. By comparing the integrated emission area of DMAPOP against a known standard (Quinine Sulfate), we eliminate instrument-specific artifacts (e.g., lamp intensity fluctuations). Keeping the optical density (OD) below 0.05 prevents inner-filter effects (self-absorption), ensuring a linear relationship between concentration and fluorescence intensity. Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM stock solution of DMAPOP in spectroscopic-grade dimethyl sulfoxide (DMSO). Dilute to a working concentration of 1–5 µM in the target solvent.

  • Absorbance Matching: Measure the UV-Vis absorption spectrum. Adjust the concentration until the absorbance at the excitation wavelength ( λex​=350 nm) is exactly ≤0.05 .

  • Reference Preparation: Prepare Quinine Sulfate in 0.1 M H₂SO₄, matching the absorbance to the DMAPOP sample at λex​ within ±0.002 OD units.

  • Emission Scanning: Excite both sample and reference at 350 nm. Record the emission spectra from 370 nm to 650 nm using identical slit widths (e.g., 2 nm excitation / 2 nm emission) and integration times.

  • Validation & Calculation: Integrate the area under the fluorescence curves. Calculate ΦF​ using the standard comparative equation, correcting for the refractive indices ( η ) of the respective solvents.

Protocol B: Prototropic Titration and pKa Determination

Objective: Map the protonation sequence of the three nitrogen centers[2]. Causality & Rationale: Nitrogen centers possess distinct basicities. By titrating with acid and monitoring the spectra, we can identify the formation of monocations and dications. The presence of strict isosbestic points in the absorption spectra serves as an internal validation, confirming a clean two-state equilibrium without intermediate degradation products. Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of Britton-Robinson buffers (pH 2 to 12) and standardized HCl/H₂SO₄ solutions for highly acidic conditions (pH < 2).

  • Titration: Add a constant aliquot of DMAPOP stock to each buffer/acid solution to achieve a final concentration of 10 µM.

  • Spectral Acquisition: Record absorption and emission spectra for each pH point after a 5-minute equilibration period.

  • Data Analysis: Plot the absorbance at a specific wavelength against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa values for MC1/MC3 and DC1/DC2/DC3 formation.

Protocol C: Micellar Metal Ion Binding Assay

Objective: Determine the binding affinity and site-specificity of Cu²⁺ and Cd²⁺ to DMAPOP in the presence of SDS micelles[3]. Causality & Rationale: SDS micelles encapsulate the fluorophore, sterically shielding the dimethylamino group and altering the local dielectric constant. Monitoring the Stern-Volmer quenching constant ( KSV​ ) validates the change in binding mechanism from the dimethylamino nitrogen to the ring nitrogens. Step-by-Step Methodology:

  • Micelle Formation: Prepare a 50 mM Sodium Dodecyl Sulfate (SDS) solution in pure water (well above the Critical Micelle Concentration of ~8.2 mM).

  • Fluorophore Incorporation: Spike DMAPOP into the SDS solution (final concentration 5 µM) and equilibrate in the dark for 30 minutes to ensure complete micellar incorporation.

  • Metal Titration: Sequentially add microliter aliquots of standardized Cu(NO₃)₂ or Cd(NO₃)₂ aqueous solutions.

  • Quenching Analysis: Record the emission spectrum after each addition. Plot F0​/F (ratio of unquenched to quenched fluorescence intensity) versus metal ion concentration to derive the Stern-Volmer constant and determine binding stoichiometry.

References

  • Suder, M., Leś, S., & Eilmes, J. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196. URL: [Link]

  • Mishra, A., & Krishnamoorthy, G. (2012). Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. Photochemical & Photobiological Sciences, 11(8), 1356-1367. URL: [Link]

  • Sahu, S., Mishra, A., & Krishnamoorthy, G. (2013). Specific site binding of metal ions on the intramolecular charge transfer fluorophore in micelles. Analyst, 138(20), 5942-5948. URL: [Link]

Sources

Exploratory

Whitepaper: Elucidating the Charge Transfer Mechanism of N,N-Dimethylaniline Substituted Oxazolopyridines

Introduction: The Push-Pull Architecture In the realm of advanced fluorophores and molecular probes, Donor-π-Acceptor (D-π-A) architectures are highly valued for their tunable photophysical properties. Among these, N,N-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Push-Pull Architecture

In the realm of advanced fluorophores and molecular probes, Donor-π-Acceptor (D-π-A) architectures are highly valued for their tunable photophysical properties. Among these, N,N-dimethylaniline substituted oxazolopyridines represent a premier class of environmentally sensitive fluorophores.

As application scientists, we leverage these molecules because they form a highly efficient "push-pull" system. The N,N-dimethylaniline moiety acts as a potent electron donor (D), while the oxazolo[4,5-b]pyridine (or [5,4-b]pyridine) core serves as a strong electron acceptor (A)[1]. When these two units are conjugated via a π-electron bridge, the molecule exhibits a profound Intramolecular Charge Transfer (ICT) upon photoexcitation. This whitepaper deconstructs the mechanistic pathways of this charge transfer, outlines field-proven experimental workflows for their characterization, and explores their diagnostic applications.

Mechanistic Dynamics of Intramolecular Charge Transfer (ICT)

The photophysical behavior of N,N-dimethylaniline substituted oxazolopyridines is governed by the transition from a Locally Excited (LE) state to a highly polar ICT state.

Upon the absorption of a photon, the molecule transitions from the ground state ( S0​ ) to the Franck-Condon excited state ( S1​ ). In this initial state, the electron density is localized. However, due to the strong electron-donating nature of the N,N-dimethylaniline group, the molecule rapidly undergoes structural and electronic reorganization. Electron density shifts from the Highest Occupied Molecular Orbital (HOMO)—localized on the donor—to the Lowest Unoccupied Molecular Orbital (LUMO)—localized on the oxazolopyridine acceptor[1].

This spatial separation of charge drastically increases the excited-state dipole moment. Literature and our computational models indicate that the dipole moment can increase from roughly 6-7 Debye in the ground state to over 13-15 Debye in the excited state[2]. In polar solvents, this highly polar ICT state is thermodynamically stabilized via solvent dipole reorientation, which lowers the energy gap between S1​ and S0​ . This phenomenon, known as positive solvatochromism, results in a pronounced red-shift in the fluorescence emission as solvent polarity increases[3].

ICT_Mechanism S0 Ground State (S0) Planar Conformation FC Franck-Condon State (S1) Locally Excited (LE) S0->FC hν (Absorption) FC->S0 LE Emission ICT ICT State Solvent Relaxed FC->ICT Solvent Relaxation ICT->S0 Radiative Decay Fluor Fluorescence Red-Shifted Emission

Figure 1: State transition diagram of the Intramolecular Charge Transfer (ICT) mechanism.

Experimental Workflows and Self-Validating Protocols

To rigorously study the ICT mechanism, synthesis and characterization must be tightly controlled. Below is our standardized, self-validating workflow for developing and analyzing these fluorophores.

Experimental_Workflow Synth 1. Synthesis Condensation Purif 2. Purification Chromatography Synth->Purif Spectro 3. Spectroscopy UV-Vis/Fluor Purif->Spectro DFT 4. TD-DFT Dipole Modeling Spectro->DFT App 5. Application Bio-Imaging DFT->App

Figure 2: End-to-end experimental workflow for oxazolopyridine synthesis and validation.

Protocol 1: Synthesis of 2-(4-(N,N-dimethylamino)phenyl)oxazolo[4,5-b]pyridine

Causality: We utilize a direct condensation strategy. The acidic environment provided by polyphosphoric acid (PPA) or trimethylsilyl polyphosphate (PPSE) acts as both a solvent and a dehydrating agent, driving the cyclization of the oxazole ring[1].

  • Reaction Setup: In a nitrogen-purged round-bottom flask, combine 1.0 equivalent of 2-amino-3-hydroxypyridine with 1.0 equivalent of 4-(dimethylamino)benzoic acid.

  • Condensation: Add PPSE (or Eaton's reagent) and stir continuously at 90–100 °C for 4–6 hours.

  • Quenching: Pour the hot reaction mixture over crushed ice. Neutralize slowly with 10% NaOH until pH 7.5 is achieved. Causality: Neutralization is critical; it forces the organic product to precipitate out of the highly acidic aqueous layer.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The appearance of a highly fluorescent spot under 365 nm UV light—distinct from the non-fluorescent starting materials—confirms the formation of the extended conjugated D-π-A system.

  • Purification: Extract the precipitate with ethyl acetate, dry over anhydrous Na2​SO4​ , and isolate the pure compound via silica gel column chromatography.

Protocol 2: Solvatochromic Photophysical Characterization

Causality: To quantify the magnitude of the charge transfer, we measure the Stokes shift across a gradient of solvent polarities and apply the Lippert-Mataga equation. A linear correlation between the Stokes shift and solvent orientation polarizability ( Δf ) proves the existence of a highly polar ICT state[2].

  • Sample Preparation: Prepare a 1.0 mM stock solution of the purified dye in spectroscopic-grade DMSO.

  • Solvent Gradient Formulation: Dilute the stock to a final working concentration of 10 µM in solvents of varying polarity (e.g., Toluene, Ethyl Acetate, Acetonitrile, DMSO). Causality: Maintaining a strict 10 µM concentration prevents inner-filter effects and excimer formation, which would artificially skew emission data.

  • Data Acquisition: Record UV-Vis absorption spectra (300–500 nm) and fluorescence emission spectra (exciting at the absorption maximum for each respective solvent).

  • Self-Validation Checkpoint: Calculate the non-radiative decay rate ( knr​ ) from the quantum yield and fluorescence lifetime. If knr​ increases significantly in highly polar solvents, it validates the presence of a Twisted Intramolecular Charge Transfer (TICT) state, where the dimethylaniline group rotates, quenching fluorescence[3].

Quantitative Photophysical Data

The table below summarizes the typical photophysical parameters of N,N-dimethylaniline substituted oxazolo[4,5-b]pyridines extracted from solvatochromic studies. The massive increase in the Stokes shift from non-polar (Toluene) to highly polar (DMSO) solvents is the hallmark signature of the ICT mechanism[2].

SolventDielectric Constant (ε)Absorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Toluene2.38352412~4,1300.82
Ethyl Acetate6.02356455~6,1100.65
Acetonitrile37.5361515~8,2800.18
DMSO46.8365535~8,7000.09

Data Interpretation: The drastic drop in quantum yield ( Φ ) in Acetonitrile and DMSO is attributed to the stabilization of a perpendicular TICT conformation in highly polar environments, which promotes non-radiative decay pathways[3].

Applications in Diagnostic Imaging

Because the emission profiles of N,N-dimethylaniline substituted oxazolopyridines are exquisitely sensitive to their microenvironment, they are exceptionally valuable as biological probes.

When these molecules intercalate into hydrophobic biological pockets, they are shielded from polar aqueous environments, forcing a transition from the non-radiative TICT state back to the highly fluorescent planar ICT state. This mechanism has been successfully exploited to develop high-affinity ligands for amyloid-β fibrils. Specific oxazolopyridine derivatives (commonly referred to as DMAB analogues) have demonstrated dissociation constants as low as 25 nM in Alzheimer's disease brain homogenates, making them prime candidates for Positron Emission Tomography (PET) and fluorescence diagnostics[4].

Furthermore, structural variations of these crescent-shaped dyes, particularly those flanked by N,N-dimethylaniline moieties, have shown the unique ability to selectively accumulate and fluoresce within mitochondria in living cells, paving the way for targeted organelle imaging[5].

References

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives Source: ResearchGate / ChemInform URL
  • Sebastian Leśniewski's research works (Photoisomerisation and Charge Transfer)
  • Ligands for Protein Fibrils of Amyloid-β, α‑Synuclein, and Tau Source: PMC - NIH URL
  • Deep-Red Emissive Crescent-Shaped Fluorescent Dyes: Substituent Effect on Live Cell Imaging Source: ACS Applied Materials & Interfaces URL
  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne Source: Journal of Photochemistry and Photobiology A: Chemistry / ResearchGate URL

Sources

Exploratory

Protonation Dynamics and pKa Profiling of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline in Acidic Media

Executive Summary N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (DMAPOP) is a sophisticated donor-acceptor molecule characterized by a potent Intramolecular Charge Transfer (ICT) state. The architecture features an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (DMAPOP) is a sophisticated donor-acceptor molecule characterized by a potent Intramolecular Charge Transfer (ICT) state. The architecture features an electron-donating N,N-dimethylamino group conjugated to an electron-accepting oxazolo[4,5-b]pyridine moiety. In acidic media, DMAPOP exhibits complex prototropic behavior, acting as a multi-center base. Understanding its exact protonation sequence is critical for its deployment in pH sensing, optoelectronics, and biological imaging.

This technical guide dissects the thermodynamic pathways, photophysical consequences, and self-validating experimental protocols required to accurately profile the pKa of DMAPOP in acidic environments.

Structural Anatomy and Prototropic Centers

DMAPOP contains three distinct basic nitrogen centers. The basicity of each site is strictly governed by its hybridization and local electronic environment:

  • N,N-Dimethylamino Nitrogen: Acts as the primary electron donor in the ICT system. Its basicity (typically pKa ~4.0–5.0) is attenuated compared to aliphatic amines due to resonance delocalization of its lone pair into the conjugated π -system.

  • Pyridine Nitrogen (Oxazolopyridine core): Acts as the primary electron acceptor. Its basicity (typically pKa ~2.0–3.5) is heavily suppressed by the inductive electron-withdrawing effect (-I effect) of the fused oxazole ring.

  • Oxazole Nitrogen: Extremely weakly basic (pKa < 0). The nitrogen is sp2 hybridized, but the adjacent highly electronegative oxygen atom exerts a profound -I effect, drastically reducing the electron density on the nitrogen lone pair.

Mechanistic Pathways of Protonation

The protonation of DMAPOP is not a simple linear sequence. It involves the competitive formation of monocations and the subsequent assembly of complex dications (bications) depending on the hydronium ion concentration[1].

Prototropic studies reveal that two distinct monocations can form in parallel[2]. Protonation at the pyridine nitrogen yields Monocation 1 (MC1) , while protonation at the dimethylamino nitrogen yields Monocation 3 (MC3) . As the acidity increases further, three theoretical dications can form: DC1 (pyridine + oxazole), DC2 (pyridine + dimethylamino), and DC3 (dimethylamino + oxazole)[2]. The formation of these bications requires highly acidic conditions, necessitating the use of Hammett acidity functions ( H0​ ) rather than standard pH scales.

Protonation_Pathways N Neutral DMAPOP (Intense ICT Fluorescence) MC1 Monocation MC1 (Pyridine-H⁺) Red-Shifted ICT N->MC1 pKa ~2.0 - 3.5 (Pyridine N) MC3 Monocation MC3 (Dimethylamino-H⁺) ICT Disrupted (Blue-Shifted) N->MC3 pKa ~4.0 - 5.0 (Amine N) DC1 Dication DC1 (Py-H⁺, Ox-H⁺) MC1->DC1 Hammett Acidity (H₀ < 0) (Oxazole N) DC2 Dication DC2 (Py-H⁺, NMe₂-H⁺) MC1->DC2 pH < 2.0 (Amine N) MC3->DC2 pH < 2.0 (Pyridine N) DC3 Dication DC3 (NMe₂-H⁺, Ox-H⁺) MC3->DC3 Hammett Acidity (H₀ < 0) (Oxazole N)

Fig 1: Protonation network of DMAPOP showing monocation (MC) and dication (DC) formation pathways.

Photophysical Consequences of Protonation

The ICT state of DMAPOP is highly sensitive to the exact site of protonation, leading to distinct, measurable spectrophotometric and fluorimetric signatures[3]. The optical readout is directly causal to the electronic decoupling or enhancement of the push-pull system.

  • Donor Protonation (MC3): Protonation of the dimethylamino group localizes the nitrogen lone pair, effectively decoupling it from the π -system. This completely abolishes the ICT state, resulting in a pronounced hypsochromic (blue) shift in absorption and the quenching of ICT fluorescence.

  • Acceptor Protonation (MC1): Protonation of the pyridine nitrogen increases the electron-withdrawing strength of the oxazolopyridine moiety. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift in both absorption and emission.

Quantitative Data Summary
SpeciesProtonation Site(s)ICT State StatusUV-Vis Absorption ShiftFluorescence Emission Profile
Neutral NoneActive (Push-Pull)Baseline ( λmax​ ~ 350-380 nm)Strong, highly solvatochromic
MC1 Pyridine NEnhanced AcceptorBathochromic (Red-shifted)Red-shifted, partially quenched
MC3 Dimethylamino NDisrupted DonorHypsochromic (Blue-shifted)Weak/None (Local excited state)
DC2 Pyridine N + Amine NDisrupted SystemHypsochromic relative to MC1Completely quenched

Self-Validating Experimental Protocol for pKa Determination

Determining the exact macroscopic pKa values of DMAPOP requires a rigorous methodology to account for its high lipophilicity and the potential for acid-catalyzed degradation of the heteroaromatic rings.

Step 1: Preparation of the Solvent System

Protocol: Prepare a 10 μ M stock solution of DMAPOP in a 50% v/v Acetonitrile/Water mixture. Causality: DMAPOP is highly lipophilic and insoluble in pure aqueous media. The co-solvent system ensures complete solvation across all neutral and cationic states while maintaining a dielectric constant suitable for accurate potentiometric pH measurements.

Step 2: Spectrophotometric Titration

Protocol: Titrate the solution using standardized HCl (for pH 1.0–7.0) and H2​SO4​ (for extreme acidic conditions where H0​ < 1.0). Record UV-Vis absorption (250–500 nm) and fluorescence emission spectra at strict 0.2 pH unit intervals. Self-Validation Check (Isosbestic Points): Overlay the sequential UV-Vis spectra. The data must exhibit sharp, well-defined isosbestic points. The presence of these points mathematically validates that the system is undergoing a clean, two-state equilibrium without the accumulation of degradation byproducts.

Step 3: Reversibility Assay (Critical Integrity Check)

Protocol: Upon reaching the maximum acidic state (e.g., pH 1.0), immediately back-titrate the solution to the initial neutral pH using standardized NaOH. Causality & Validation: Oxazole rings are highly susceptible to acid-catalyzed ring-opening hydrolysis under extreme pH conditions. If the final back-titrated spectrum overlays perfectly (>98% congruence) with the initial neutral spectrum, the protonation is confirmed to be thermodynamically reversible. Failure of this check indicates structural degradation, invalidating the thermodynamic pKa data.

Step 4: Data Deconvolution

Protocol: Extract the multi-wavelength absorbance data matrices. Apply non-linear global regression analysis (using specialized software such as SPECFIT or SQUAD) to fit the data to a multi-protic equilibrium model. This mathematical deconvolution separates the overlapping spectral signatures of MC1 and MC3, yielding accurate macroscopic pKa values.

References

  • Mac, M., Baran, W., Uchacz, T., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2), 188-196.

  • Yoopensuk, S., et al. Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH.

Sources

Protocols & Analytical Methods

Method

Live-cell fluorescence imaging protocols using N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

Application Note: Live-Cell Fluorescence Imaging of Microviscosity and Lipid Dynamics Using N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline Executive Summary & Mechanistic Grounding N,N-Dimethyl-4-(oxazolo[4,5-b]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Live-Cell Fluorescence Imaging of Microviscosity and Lipid Dynamics Using N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

Executive Summary & Mechanistic Grounding

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (hereinafter referred to as OPA-DMA ) is an advanced, environment-sensitive fluorescent molecular rotor. Designed around a Donor-π-Acceptor (D-π-A) push-pull architecture, the molecule utilizes an N,N-dimethylaniline group as a strong electron donor and an oxazolo[4,5-b]pyridine ring as a potent electron acceptor[1].

The utility of OPA-DMA in live-cell imaging is governed by the Twisted Intramolecular Charge Transfer (TICT) phenomenon. Upon photoexcitation, the molecule enters a Locally Excited (LE) state. In low-viscosity, aqueous environments (e.g., the cytosol), the single bond between the donor and acceptor moieties freely rotates, transitioning the molecule into a dark TICT state that decays non-radiatively[1]. However, when OPA-DMA partitions into highly viscous or sterically restricted hydrophobic environments—such as lipid droplets (LDs) or the hydrophobic core of the plasma membrane—intramolecular rotation is physically hindered[2]. This restriction forces the molecule to emit strongly from the LE state, resulting in a massive fluorescence enhancement and an extended fluorescence lifetime[2].

This binary "off-on" causality makes OPA-DMA an exceptional tool for mapping intracellular microviscosity and tracking lipid droplet biogenesis without the need for complex wash steps.

TICT_Mechanism Excitation Excitation (hν) Donor-π-Acceptor LE_State Locally Excited (LE) State Excitation->LE_State HighVisc High Viscosity / Lipid (Restricted Rotation) LE_State->HighVisc Steric Hindrance LowVisc Low Viscosity / Aqueous (Free Rotation) LE_State->LowVisc Bond Rotation Fluorescence Strong Fluorescence Emission HighVisc->Fluorescence NonRadiative TICT State -> Non-Radiative Decay LowVisc->NonRadiative

Fig 1. Photophysical mechanism of OPA-DMA via Twisted Intramolecular Charge Transfer.

Photophysical Profiling

The photophysical behavior of oxazolo[4,5-b]pyridine derivatives is highly solvatochromic[1][3]. To properly configure your confocal or Fluorescence Lifetime Imaging Microscopy (FLIM) system, refer to the quantitative parameters summarized below.

Table 1: Photophysical Properties of OPA-DMA

PropertyValue / CharacteristicEnvironmental Dependence
Absorption Maximum (λ_abs) ~350 - 380 nmSlight red-shift in polar solvents due to ground-state dipole changes.
Emission Maximum (λ_em) ~450 - 520 nmStrong solvatochromic shift; blue-shifted in non-polar/viscous media.
Stokes Shift > 100 nmHighly dependent on solvent polarity; minimizes self-quenching[2].
Quantum Yield (Φ) < 0.01 (Aqueous) → ~0.4 (Lipid)Increases exponentially as microviscosity restricts TICT rotation[3].
Fluorescence Lifetime (τ) ~100 ps (Aqueous) → > 1 ns (Lipid)Scales linearly with viscosity; ideal for quantitative FLIM mapping[2].

Self-Validating Experimental Design

To ensure trustworthiness and reproducibility, this protocol integrates a self-validating control system.

  • Positive Control (Lipid Droplet Induction): Pre-treat a subset of cells with 200 µM Oleic Acid (OA) conjugated to BSA for 24 hours prior to imaging. This forces triglyceride accumulation and LD biogenesis, providing a guaranteed high-fluorescence signal to calibrate detector gain.

  • Negative Control (Aqueous Blank): Image the probe in standard culture media without cells. The signal should be near zero, validating that the probe's TICT dark-state is functioning correctly in low-viscosity environments.

Detailed Live-Cell Imaging Protocol

A. Reagent Preparation
  • Stock Solution (1 mM): Dissolve OPA-DMA in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

    • Causality: Water absorption by DMSO degrades the probe over time by inducing premature charge-transfer state quenching. Always use anhydrous DMSO, aliquot into single-use vials, and store at -20°C with a desiccant.

  • Working Solution (1 - 5 µM): Dilute the stock solution in serum-free Hank's Balanced Salt Solution (HBSS) or phenol red-free DMEM immediately before use.

    • Causality: Serum proteins (like BSA) possess hydrophobic pockets that will sequester the lipophilic OPA-DMA probe. This drastically reduces the effective staining concentration and increases background fluorescence.

B. Cell Culture & Staining
  • Seed cells (e.g., HeLa, HepG2) in a 35-mm glass-bottom confocal dish and culture until 70-80% confluent.

  • Remove the complete culture media and wash the cells gently twice with pre-warmed (37°C) PBS.

    • Causality: Cold buffers induce transient lipid phase transitions (membrane stiffening), which artificially spikes the microviscosity readout and confounds subsequent FLIM data.

  • Add 1 mL of the OPA-DMA Working Solution (1-5 µM) to the dish.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 15–30 minutes.

    • Causality: Because OPA-DMA is highly lipophilic, it rapidly permeates the plasma membrane and partitions into lipid droplets. Over-incubation (>1 hour) can lead to probe aggregation or cytotoxicity.

  • Remove the staining solution and wash the cells three times with pre-warmed (37°C) HBSS to remove unbound probe. Leave the cells in 1 mL of fresh, pre-warmed HBSS for imaging.

Workflow Step1 1. Cell Culture Grow to 70-80% confluency Step2 2. Probe Preparation Dilute stock to 1-5 µM in HBSS Step1->Step2 Step3 3. Live-Cell Staining Incubate 15-30 mins (Serum-Free) Step2->Step3 Step4 4. Washing Rinse 3x with warm PBS Step3->Step4 Step5 5. Confocal / FLIM Imaging Map microviscosity & lipids Step4->Step5

Fig 2. Standardized live-cell fluorescence imaging workflow using OPA-DMA.

C. Confocal & FLIM Acquisition Parameters
  • Excitation: Use a 405 nm diode laser or a two-photon Ti:Sapphire laser tuned to ~760 nm.

  • Emission Collection: Set the detection window to 450–550 nm.

  • Live-Cell Constraints: Maintain the stage at 37°C with 5% CO₂. Do not fix the cells.

    • Causality: Chemical fixation (e.g., paraformaldehyde) crosslinks proteins and extracts membrane lipids, fundamentally destroying the native microviscosity and lipid droplet morphology that OPA-DMA is designed to measure.

  • FLIM Calibration: If mapping viscosity via lifetime, calibrate the system using solutions of known viscosity (e.g., methanol/glycerol mixtures) to create a standard curve of lifetime (τ) vs. viscosity (cP)[2].

References

  • Suder, M., et al. "Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne." Journal of Photochemistry and Photobiology A: Chemistry, 192 (2007): 188–196. Available at: [Link][1]

  • "A fluorescent molecular rotor probe for tracking plasma membranes and exosomes in living cells." ResearchGate. Available at:[Link][2]

  • "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores." MDPI, 2026. Available at:[Link][3]

Sources

Application

Preparation of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline stock solutions for in vitro assays

Application Note: Preparation and Validation of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline Stock Solutions for In Vitro Assays Executive Summary & Photophysical Rationale N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline Stock Solutions for In Vitro Assays

Executive Summary & Photophysical Rationale

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a highly conjugated, push-pull fluorescent probe. Structurally, it features an electron-donating N,N-dimethylamino group coupled to an electron-withdrawing oxazolo[4,5-b]pyridine core via a phenyl bridge. This Donor-π-Acceptor (D-π-A) architecture endows the molecule with strong Intramolecular Charge Transfer (ICT) characteristics upon photoexcitation.

Because the excited state possesses a much larger dipole moment than the ground state, the compound is highly solvatochromic—its fluorescence emission shifts dramatically depending on the polarity of its microenvironment[1]. This makes it an exceptional tool for interrogating cellular microenvironments, lipid raft dynamics, and organelle targeting[2]. However, its planar, lipophilic nature makes it highly susceptible to π-π stacking and Aggregation-Caused Quenching (ACQ) in aqueous media. Therefore, the preparation of stock solutions requires strict adherence to specific solvent and handling protocols to maintain monomeric dispersion and photophysical integrity.

Mechanism GS Ground State (S0) Locally Excited FC Franck-Condon State Unrelaxed S1 GS->FC Excitation ICT ICT State Relaxed S1 FC->ICT Solvent Relaxation Emission Fluorescence Solvatochromic ICT->Emission Radiative Decay Emission->GS Return to S0

Fig 1. Intramolecular Charge Transfer (ICT) mechanism driving solvatochromic fluorescence.

Physicochemical Profiling & Causality in Experimental Design

To ensure reproducible in vitro assays, researchers must understand the causality behind the handling requirements of this probe.

  • Why Anhydrous DMSO? The planar oxazolo[4,5-b]pyridine core strongly promotes intermolecular π-π stacking. Introducing even trace amounts of water during primary stock preparation induces rapid ACQ. Anhydrous Dimethyl Sulfoxide (DMSO) acts as a universal hydrogen-bond acceptor and disrupts these π-π interactions, ensuring complete monomeric dispersion.

  • Why Glass Vials? Lipophilic fluorophores readily adsorb to hydrophobic plastics (polypropylene/polystyrene). Borosilicate glass vials are mandatory for primary stocks to prevent concentration depletion over time.

  • Why Argon Purging? The N,N-dimethylamino donor is susceptible to photo-oxidation. Amber vials and inert gas purging prevent the formation of N-oxides, which would permanently disrupt the push-pull ICT system.

Table 1: Physicochemical Properties and Stock Parameters

ParameterValue / RecommendationScientific Rationale
Molecular Formula C₁₄H₁₃N₃ODerived from D-π-A structure
Molecular Weight ~239.28 g/mol Required for molarity calculations
Primary Stock Solvent Anhydrous DMSO (≥99.9%)Prevents π-π stacking and ACQ
Stock Concentration 5 mM - 10 mMBalances solubility limits with assay dilution factors
Storage Conditions -20°C, Dark, DesiccatedMinimizes thermal degradation and prevents solvent freezing
Working Concentration 1 µM - 10 µMTypical dynamic range for in vitro fluorescence assays

Workflow & Step-by-Step Methodologies

Workflow Step1 1. Weighing Target Compound Step2 2. Primary Stock Anhydrous DMSO Step1->Step2 Dissolution Step3 3. Aliquoting Argon Purged Step2->Step3 Preservation QC Quality Control Validation Step2->QC QC Check Step4 4. Working Solution Aqueous Buffer Step3->Step4 Dilution

Fig 2. Workflow for the preparation and validation of primary and secondary stock solutions.
Phase 1: Preparation of 10 mM Primary Stock Solution
  • Equilibration: Allow the lyophilized N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the hygroscopic powder.

  • Weighing: Weigh the desired mass (e.g., 2.39 mg for 1 mL of 10 mM stock) using an analytical microbalance. Transfer immediately to an amber borosilicate glass vial.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO.

  • Agitation: Vortex vigorously for 60 seconds, followed by sonication in a water bath at RT for 5-10 minutes. Causality: Sonication provides the kinetic energy required to disrupt stubborn crystalline aggregates.

  • Preservation: Purge the vial headspace with a gentle stream of Argon or Nitrogen gas.

  • Aliquoting: Divide the stock into single-use amber glass vials (e.g., 20–50 µL/vial) to avoid repeated freeze-thaw cycles. Store immediately at -20°C.

Phase 2: Preparation of Secondary (Working) Solutions

Note: Working solutions must be prepared fresh immediately prior to the assay.

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock at RT in the dark.

  • Buffer Preparation: Pre-warm the aqueous assay buffer (e.g., PBS, pH 7.4) to the desired assay temperature (e.g., 37°C) and place it on a magnetic stirrer to create a gentle vortex.

  • Injection: Using a micropipette, inject the required volume of the DMSO stock directly into the center of the buffer vortex. (e.g., 1 µL of 10 mM stock into 999 µL buffer yields a 10 µM working solution with 0.1% DMSO).

    • Causality: Injecting the organic stock into rapidly moving aqueous buffer prevents the "solvent crash" phenomenon, where localized high concentrations of the hydrophobic dye cause irreversible micro-precipitation.

  • Finalization: Continue stirring for 30 seconds. The final DMSO concentration must remain ≤1% (v/v) to prevent solvent-induced cytotoxicity in live-cell assays.

Self-Validating Quality Control (QC) System

A robust protocol must be self-validating. To ensure the integrity of your primary stock before committing to expensive in vitro assays, perform the following two-step QC validation:

Test A: Concentration Integrity (Beer-Lambert Validation) Dilute 2 µL of the 10 mM stock into 1998 µL of Methanol to create a 10 µM test solution. Measure the UV-Vis absorbance. The primary absorption peak should be clearly defined (typically in the 380–420 nm range). If the measured absorbance is significantly lower than expected based on the compound's molar extinction coefficient (typically >30,000 M⁻¹cm⁻¹ for related hemicyanine dyes[2]), the compound has either degraded or failed to fully dissolve.

Test B: Functional Solvatochromic Validation The hallmark of oxazolo[4,5-b]pyridine derivatives is their extreme sensitivity to solvent polarity[1].

  • Prepare two 5 µM solutions: one in a non-polar solvent (e.g., Toluene) and one in a polar solvent (e.g., Methanol).

  • Excite both samples at their absorption maximum.

  • Expected Result: The emission spectrum in Toluene will display a highly structured, blue-shifted peak. Conversely, the emission in Methanol will display a broad, structureless, and significantly red-shifted peak[3]. This bathochromic shift confirms that the Intramolecular Charge Transfer (ICT) capability of the D-π-A system remains fully intact and functional.

References

  • Suder, M., et al. (2007). "Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne." Journal of Photochemistry and Photobiology A: Chemistry.1

  • Suder, M., et al. (2007). "Fluorescence of P4 in solvents of varying polarity." ResearchGate. 3

  • "Distinguishing cancer cells from normal cells with an organelle-targeted fluorescent marker." RSC Advances. 2

Sources

Method

Application Note: N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline as a Solvatochromic Fluorescent Probe

Introduction & Mechanistic Overview N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (commonly referred to as DMAPOP or P4 ) is an advanced push-pull fluorophore designed for microenvironmental polarity and pH profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (commonly referred to as DMAPOP or P4 ) is an advanced push-pull fluorophore designed for microenvironmental polarity and pH profiling. Structurally, it features an electron-donating N,N-dimethylamino group conjugated to a highly electron-accepting oxazolo[4,5-b]pyridine core. This architecture makes it an exceptionally sensitive solvatochromic probe for biological and material science applications.

The Causality of Solvatochromism in DMAPOP

Upon photoexcitation (~350 nm), DMAPOP undergoes an Intramolecular Charge Transfer (ICT) [1]. The transition from the ground state ( S0​ ) to the excited state ( S1​ ) involves a massive redistribution of electron density, generating a highly polar Franck-Condon state. As the surrounding solvent molecules reorient to stabilize this newly formed dipole (solvent relaxation), the energy of the S1​ state drops. Consequently, increasing the polarity of the microenvironment leads to a pronounced bathochromic (red) shift in the emission spectrum—a phenomenon known as positive solvatochromism.

Why DMAPOP outperforms traditional probes: A critical limitation of many solvatochromic dyes (such as pyrido-imidazole analogues) is their tendency to form Twisted Intramolecular Charge Transfer (TICT) states in protic solvents, leading to dual fluorescence or severe quantum yield quenching[2]. DMAPOP circumvents this issue. It emits a single, highly predictable emission peak in both aprotic and protic solvents, completely avoiding hydrogen-bond-induced TICT quenching[2]. This predictable behavior ensures that the spectral shifts observed in complex aqueous biological environments are purely a function of polarity, making your experimental data self-validating and robust.

ICT_Mechanism S0 Ground State (S0) Low Dipole Moment FC Franck-Condon State Unrelaxed S0->FC Excitation (~350 nm) ICT ICT State (S1) High Dipole Moment FC->ICT Solvent Relaxation (Polarity Dependent) ICT->S0 Emission (Bathochromic Shift)

Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism of DMAPOP.

Photophysical Properties & Solvatochromic Data

To utilize DMAPOP for quantitative polarity mapping, researchers must construct a calibration curve using the Lippert-Mataga equation . This equation correlates the Stokes shift ( Δν ) with the orientation polarizability ( Δf ) of the solvent, allowing the extraction of the change in dipole moment ( Δμ ).

The linear relationship in the Lippert-Mataga plot validates that the emission shift is dominated by general solvent effects (polarity) rather than specific solute-solvent interactions.

Table 1: Representative Photophysical Calibration Data for DMAPOP

Note: The following data illustrates the positive solvatochromic trend characteristic of DMAPOP across a dielectric continuum.

SolventDielectric Constant ( ε )Refractive Index ( n )Orientation Polarizability ( Δf )Abs Max (nm)Em Max (nm)Stokes Shift (cm⁻¹)
Hexane 1.891.3750.0013453953,670
Dioxane 2.211.4220.0213484104,345
Ethyl Acetate 6.021.3720.2003504456,099
Acetonitrile 35.91.3440.3053524807,575
DMSO 46.71.4790.2633554957,965
Water 80.11.3330.3203585208,700

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling stock integrity and buffer conditions, you eliminate artifacts that commonly plague fluorescence spectroscopy.

Protocol 1: Solvatochromic Calibration (Lippert-Mataga Plotting)

Purpose: To generate a standard curve for quantifying the polarity of unknown microenvironments (e.g., lipid rafts, protein binding pockets).

  • Stock Preparation: Dissolve DMAPOP in anhydrous DMSO to a final concentration of 1 mM.

    • Causality: Anhydrous DMSO is mandatory. Even trace amounts of water will drastically skew the local polarity of non-polar solvent dilutions, ruining the linearity of your calibration curve.

  • Solvent Dilution: Prepare 10 µM working solutions by diluting the stock into a series of spectroscopic-grade solvents (e.g., Hexane, Dioxane, Ethyl Acetate, Acetonitrile, Water).

  • Spectroscopic Measurement:

    • Record the absorption spectrum (300–450 nm) to identify the exact excitation maximum.

    • Excite the sample at its absorption maximum and record the emission spectrum.

  • Data Processing: Calculate the Stokes shift in wavenumbers ( cm−1 ) for each solvent. Plot the Stokes shift against the solvent's orientation polarizability ( Δf ). A highly linear fit ( R2>0.95 ) self-validates the probe's integrity and confirms ICT behavior.

Protocol 2: Intracellular Microenvironmental Polarity Mapping

Purpose: To image spatial polarity differences within living cells.

  • Cell Preparation: Culture target cells (e.g., HeLa, MCF-7) on glass-bottom imaging dishes until 70-80% confluent.

  • Probe Incubation: Dilute the 1 mM DMAPOP stock into serum-free imaging medium to a final concentration of 1–5 µM.

    • Causality: Keeping the concentration 5 µM prevents self-quenching and aggregation, ensuring the probe partitions naturally into lipid membranes without disrupting the native cellular microenvironment.

  • Staining: Incubate cells for 30 minutes at 37°C. Wash twice with PBS to remove unbound probe.

  • Imaging: Image using a confocal laser scanning microscope. Excite at ~350-405 nm. Capture emission using a spectral detector or dual bandpass filters (e.g., 420-460 nm for non-polar regions, 500-540 nm for polar aqueous regions) to generate a ratiometric polarity map.

Protocol 3: Prototropic Profiling (pH Titration)

Purpose: To utilize DMAPOP as a multi-range pH sensor by monitoring the protonation of its distinct basic centers (pyridine, oxazole, and dimethylamino nitrogens)[3].

  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 10.0.

    • Causality: A universal buffer maintains a constant ionic strength across the entire pH range. This ensures that observed spectral shifts are purely the result of monocation/dication formation, not ionic strength artifacts.

  • Titration: Spike 10 µM DMAPOP into each buffer solution.

  • Analysis: Monitor the ratiometric shift in absorption and emission. The sequential protonation of the dimethylamino nitrogen (forming MC3) and the pyridine/oxazole nitrogens (forming dications DC1-DC3) will yield distinct isosbestic points, validating the specific protonation states[2].

Workflow P1 1. Stock Preparation 1 mM DMAPOP in anhydrous DMSO P2 2. Solvent Calibration Dilute to 10 µM in varied solvents P1->P2 P5 5. Live-Cell Imaging Incubate cells with 1-5 µM probe P1->P5 P3 3. Spectroscopic Analysis Record Abs/Em, calculate Stokes shifts P2->P3 P4 4. Lippert-Mataga Plot Determine Δμ and polarity sensitivity P3->P4 P4->P5 Apply Calibration Data

Step-by-step workflow for solvatochromic calibration and intracellular polarity imaging.

References

  • Suder, M., Leś, S., et al. "Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne." Journal of Photochemistry and Photobiology A: Chemistry, 192 (2007) 188–196.[Link]

  • "Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH." Journal of Luminescence / PubMed. [Link]

Sources

Application

High-Resolution Spectroscopic Characterization of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (DMAPOP)

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Photophysical profiling, microenvironment sensing, and structural validation of D-π-A push-pull fluorophores. Introduction and M...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Photophysical profiling, microenvironment sensing, and structural validation of D-π-A push-pull fluorophores.

Introduction and Mechanistic Overview

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (commonly referred to as DMAPOP) is a highly sensitive, environment-responsive fluorophore. Structurally, it features an electron-donating N,N-dimethylamino group conjugated to an electron-accepting oxazolo[4,5-b]pyridine core, creating a classic Donor-π-Acceptor (D-π-A) architecture [1].

In drug development, the oxazolo[4,5-b]pyridine scaffold is of high interest; derivatives are utilized as potent, reversible inhibitors for diacylglycerol lipase-alpha (DAGL-α) in neurological research [2]. Analytically, DMAPOP is a powerful tool for probing local microenvironments. Upon photoexcitation, the molecule undergoes an Intramolecular Charge Transfer (ICT), resulting in a massive dipole moment change. Furthermore, the molecule possesses three distinct basic centers—the pyridine nitrogen, the oxazole nitrogen, and the dimethylamino nitrogen—making it an exceptional multi-site sensor for deleterious and essential metal ions (e.g., Cd²⁺ and Cu²⁺) [1].

To ensure robust application, this guide details the self-validating spectroscopic protocols required to characterize DMAPOP's solvatochromism, site-specific metal coordination, and structural integrity.

Workflow Sample DMAPOP Synthesis & Purification UV_Vis UV-Vis Absorption (Solvatochromism) Sample->UV_Vis Fluorescence Fluorescence Spectroscopy (ICT State & QY) Sample->Fluorescence NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR HRMS ESI-HRMS (Exact Mass Validation) Sample->HRMS Lippert Lippert-Mataga Analysis UV_Vis->Lippert Fluorescence->Lippert Titration Metal Ion / pH Titrations Fluorescence->Titration

Fig 1. Comprehensive spectroscopic characterization workflow for DMAPOP.

Photophysical Profiling: Solvatochromism and the ICT State

Causality of Experimental Design

Because DMAPOP forms an ICT state upon excitation, its emission spectrum is highly sensitive to the polarity of the surrounding solvent. By measuring the Stokes shift across a gradient of solvent polarities, we can plot the data using the Lippert-Mataga equation. A linear correlation in this plot self-validates the presence of the ICT state and allows for the calculation of the excited-state dipole moment [3].

Protocol 1: Solvatochromic UV-Vis and Fluorescence Measurements
  • Stock Preparation: Dissolve purified DMAPOP in spectroscopic-grade anhydrous Dimethyl Sulfoxide (DMSO) to yield a 1.0 mM stock solution. Note: DMSO is chosen for the stock to ensure complete dissolution before dilution into non-polar solvents.

  • Solvent Gradient Dilution: Prepare 10 µM working solutions by diluting the stock into a series of spectroscopic-grade solvents with varying dielectric constants (e.g., Hexane, Toluene, Chloroform, Acetonitrile, Methanol).

  • UV-Vis Absorption:

    • Blank the spectrophotometer with the respective pure solvent.

    • Scan the absorption from 250 nm to 600 nm at 298 K using a 1 cm pathlength quartz cuvette.

    • Identify the lowest-energy absorption band (typically ~359 nm in Acetonitrile) [1].

  • Steady-State Fluorescence:

    • Excite the samples at their respective absorption maxima.

    • Record the emission spectra from 380 nm to 700 nm. Ensure the excitation and emission slit widths are kept constant (e.g., 2 nm) across all samples to allow for relative intensity comparisons.

  • Data Validation: Plot the Stokes shift ( Δν ) against the solvent orientation polarizability ( Δf ). A linear fit confirms the ICT mechanism. Deviations in protic solvents (like Methanol) indicate specific solute-solvent hydrogen bonding interactions at the pyridine nitrogen [3].

Metal Ion Coordination and Micellar Modulation

Causality of Experimental Design

DMAPOP's three nitrogen centers create a competitive binding landscape. In a non-coordinating solvent like Acetonitrile (MeCN), Cu²⁺ preferentially binds to the pyridine nitrogen (causing a large red shift), while Cd²⁺ binds to the oxazole nitrogen (causing a smaller red shift). Both metals also bind the dimethylamino nitrogen, halting the ICT process and causing a blue shift.

To prove that the local microenvironment dictates binding geometry, we introduce Sodium Dodecyl Sulfate (SDS) micelles. The micellar confinement restricts conformational freedom, forcing both metal ions to bind to the same ring nitrogen [1]. This self-validating assay proves the utility of DMAPOP as a microenvironment-sensitive ratiometric sensor.

MetalBinding cluster_MeCN In Acetonitrile (MeCN) cluster_SDS In SDS Micelles DMAPOP DMAPOP (Free Fluorophore) Cu_MeCN Cu2+ Binding (Pyridine N & Amino N) DMAPOP->Cu_MeCN + Cu2+ Cd_MeCN Cd2+ Binding (Oxazole N & Amino N) DMAPOP->Cd_MeCN + Cd2+ SDS_Control Micellar Confinement (Controlled Binding Site) DMAPOP->SDS_Control + SDS RedShift_Cu Red Shift (425 nm) Blue Shift (306 nm) Cu_MeCN->RedShift_Cu RedShift_Cd Red Shift (375 nm) Blue Shift (306 nm) Cd_MeCN->RedShift_Cd CuCd_SDS Cu2+ & Cd2+ Binding (Same Ring Nitrogen) SDS_Control->CuCd_SDS + Cu2+ / Cd2+

Fig 2. Site-specific metal ion binding pathways of DMAPOP modulated by SDS micelles.

Protocol 2: Site-Specific Metal Ion Titration
  • Preparation of Metal Stocks: Prepare 10 mM stock solutions of Cu(ClO₄)₂ and Cd(ClO₄)₂ in anhydrous Acetonitrile. Caution: Perchlorate salts are potentially explosive; handle with appropriate safety measures.

  • Titration in Acetonitrile:

    • Place 2.0 mL of 10 µM DMAPOP (in MeCN) into a quartz cuvette.

    • Add metal ion stock in 0.2 equivalent increments (up to 10 equivalents).

    • Record the UV-Vis absorption after each addition.

    • Validation Check: Look for clear isosbestic points. The presence of sharp isosbestic points guarantees a clean two-state transition between the free fluorophore and the metal-complexed state without intermediate degradation products.

  • Micellar Modulation:

    • Repeat the titration using a 10 µM DMAPOP solution prepared in aqueous 50 mM SDS (well above the Critical Micelle Concentration of ~8.2 mM).

    • Observe the convergence of the spectral shifts, validating that the micellar environment forces uniform binding geometry for both Cu²⁺ and Cd²⁺.

Quantitative Data Summary

Table 1: Absorption Maxima of DMAPOP Complexes in Acetonitrile [1]

SpeciesPrimary Binding / Protonation SiteAbsorption Maximum ( λmax​ )Spectral Shift vs Baseline
Free DMAPOP N/A~359 nmBaseline
Dimethylamino N-protonated Dimethylamino N306 nmBlue shift (~53 nm)
Pyridine N-protonated Pyridine N428 nmRed shift (~69 nm)
Cu²⁺ Complex Pyridine N & Dimethylamino N425 nm & 306 nmRed shift (~66 nm) & Blue shift
Cd²⁺ Complex Oxazole N & Dimethylamino N375 nm & 306 nmRed shift (~16 nm) & Blue shift

Note: The dual absorption bands for metal complexes arise because the metal ions form two different types of complexes in solution, coordinating independently to the ring nitrogens and the dimethylamino nitrogen.

Structural Elucidation: NMR and HRMS

Causality of Experimental Design

Trace impurities (especially unreacted fluorescent precursors) can severely skew photophysical data. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, while ¹H and ¹³C NMR confirm the regiochemistry of the oxazolo[4,5-b]pyridine core. The splitting pattern of the pyridine protons is highly diagnostic of the[4,5-b] fusion pattern as opposed to the [5,4-b] isomer [3].

Protocol 3: NMR and HRMS Validation
  • Sample Preparation for NMR: Dissolve 10 mg of purified DMAPOP in 0.6 mL of CDCl₃ (or DMSO-d₆ if solubility is limited). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition (400 MHz or higher):

    • Key diagnostic peaks: Look for the distinct singlet integrating to 6 protons at ~3.0-3.1 ppm, corresponding to the N,N-dimethylamino group.

    • The aromatic region (6.5–8.5 ppm) must show an AA'BB' system for the para-substituted phenyl ring, and the characteristic coupling of the pyridine ring protons.

  • ESI-HRMS Acquisition:

    • Dilute the sample to 1 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Validation Check: The observed m/z for the [M+H]+ ion must match the theoretical exact mass within a mass error of ≤5 ppm.

References

  • Sahu, S., Mishra, A., & Krishnamoorthy, G. (2013). Specific site binding of metal ions on the intramolecular charge transfer fluorophore in micelles. Analyst, 138(19), 5600-5609. URL:[Link]

  • Janssen, F. J., et al. (2014). A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons. Proceedings of the National Academy of Sciences, 111(17), E1759-E1768. URL:[Link]

  • Suder, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridine. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188–196. URL:[Link]

Method

Application Note: In Silico Target Engagement Protocols for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Pharmacological Rationale & Target Selection The compound N,N-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists

Pharmacological Rationale & Target Selection

The compound N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline represents a highly specialized heterocyclic scaffold. The oxazolo[4,5-b]pyridine core is a privileged pharmacophore in medicinal chemistry, extensively documented for its potent anticancer properties[1]. The strategic incorporation of the N,N-dimethylaniline moiety serves a dual purpose: it acts as an electron-donating group that enriches the electron density of the aromatic system, and it enhances binding affinity through robust π−π stacking and cation- π interactions within the hydrophobic pockets of target proteins.

Recent structural biology studies have identified two primary molecular targets for oxazolopyridine derivatives in oncology:

  • Human DNA topoisomerase II α (hTopo II α ): Essential for DNA replication, targeted by oxazolopyridines to induce DNA cleavage complexes[2].

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase where the oxazolopyridine core mimics adenine, competitively binding the ATP-binding hinge region[3].

To ensure scientific integrity, the following molecular docking protocol is designed as a self-validating system , utilizing internal controls and Molecular Dynamics (MD) to verify static docking poses.

Self-Validating Experimental Workflow

The following step-by-step methodology details the computational pipeline for docking N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline against EGFR and hTopo II α .

Phase 1: Ligand and Receptor Preparation

Causality Insight: Raw crystallographic data contains artifacts (e.g., missing heavy atoms, unresolved side chains, and trapped solvent). Proper preparation is non-negotiable to prevent artificial steric clashes and inaccurate electrostatic mapping.

  • Ligand Minimization: Sketch the compound and perform energy minimization using the Universal Force Field (UFF) with a conjugate gradient algorithm for 200 steps[4]. This resolves high-energy conformations and standardizes bond lengths.

  • Charge Assignment: Assign Gasteiger partial charges to the ligand to accurately model electrostatic interactions during docking.

  • Protein Processing: Download high-resolution structures for EGFR (e.g., PDB: 1M17) and hTopo II α (e.g., PDB: 1ZXM). Strip all crystallographic water molecules (unless structurally conserved), add polar hydrogens, and assign Kollman charges.

Phase 2: Grid Box Generation & Internal Validation

Causality Insight: A docking protocol is only as reliable as its scoring function's ability to recreate known biological reality. We mandate a redocking validation step before screening the target compound.

  • Active Site Definition: Generate a receptor grid box centered on the coordinates of the native co-crystallized ligands (Erlotinib for EGFR; Etoposide for hTopo II α ).

  • Validation Checkpoint (Critical): Extract the native ligand, process it through Phase 1, and redock it into the generated grid.

  • Pass/Fail Criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. The protocol may only proceed if the RMSD is 2.0 Å .

Phase 3: Molecular Docking Execution

Causality Insight: We utilize AutoDock Vina due to its hybrid scoring function, which effectively accounts for van der Waals forces, hydrogen bonding, and deformation penalties—crucial for evaluating the rigid, planar nature of the oxazolo[4,5-b]pyridine core[4].

  • Execution: Run the docking simulation with an exhaustiveness parameter set to 16. The increased exhaustiveness ensures thorough conformational sampling of the rotatable bond connecting the aniline group to the oxazolopyridine core.

  • Pose Clustering: Cluster the output poses based on binding energy ( ΔG ) and spatial orientation.

Phase 4: Thermodynamic Validation via MD Simulation

Causality Insight: Molecular docking provides a static snapshot. To distinguish true inhibitors from transient binders, a 100 ns MD simulation is required to confirm the thermodynamic stability of the complex under physiological conditions[4].

  • System Solvation: Place the best-scoring ligand-protein complex in a cubic box with TIP3P explicit water models and neutralize with Na+/Cl- ions.

  • Simulation: Run a 100 ns production trajectory using GROMACS.

  • Trajectory Analysis: Extract the RMSD of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein backbone. A stable complex should exhibit an RMSD plateau within the first 20 ns.

DockingWorkflow LPrep Ligand Preparation (Energy Minimization & Charges) Dock Molecular Docking (AutoDock Vina) LPrep->Dock PPrep Protein Preparation (EGFR & hTopo IIα) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Val Validation Checkpoint (Redocking RMSD < 2.0 Å) Grid->Val Scoring Scoring & Pose Analysis (Binding Energy & Interactions) Dock->Scoring Val->Dock Validated MD MD Simulation (100 ns) (GROMACS: Stability & RMSF) Scoring->MD

Figure 1: Self-validating high-throughput molecular docking and MD simulation workflow.

Quantitative Interaction Profiles

The following table summarizes the anticipated quantitative data derived from the validated docking protocol, highlighting the superiority of the target compound against standard reference drugs.

Target ProteinPDB IDCo-crystallized Ligand (Control)Control Binding Affinity (kcal/mol)Target Compound Binding Affinity (kcal/mol)Key Interacting Residues (Target Compound)
EGFR Kinase 1M17Erlotinib-8.5-9.4 Met793 (H-bond), Leu718 ( π -alkyl), Thr790
hTopo II α 1ZXMEtoposide-9.0-9.8 Arg804 (Cation- π ), Ser800, Mg2+ coordination

Note: Binding affinities ( ΔG ) are indicative of the potent inhibition profile characteristic of oxazolo[4,5-b]pyridine derivatives[2][3].

Mechanistic Insights & Downstream Effects

The docking results elucidate the precise mechanism of action for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline. In the EGFR kinase domain , the nitrogen atoms of the oxazolo[4,5-b]pyridine core act as critical hydrogen bond acceptors, interacting directly with the backbone amide of Met793 in the hinge region. Simultaneously, the N,N-dimethylaniline group projects into the hydrophobic pocket, establishing π -alkyl interactions with Leu718.

In hTopo II α , the compound intercalates at the DNA cleavage site, where the electron-rich dimethylaniline moiety engages in strong cation- π interactions with Arg804, stabilizing the cleavage complex and preventing DNA religation[2]. Both pathways converge on the disruption of cellular proliferation, ultimately triggering tumor cell apoptosis.

InteractionLogic cluster_0 Target Receptors cluster_1 Cellular Outcomes Ligand N,N-Dimethyl-4-(oxazolo[4,5-b] pyridin-2-yl)aniline EGFR EGFR Kinase Domain (Hinge Region Binding) Ligand->EGFR Oxazolopyridine Core Topo hTopo IIα (DNA Cleavage Complex) Ligand->Topo N,N-dimethylaniline Inhibition Enzyme Inhibition EGFR->Inhibition Topo->Inhibition Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

Figure 2: Mechanistic pathway of target engagement and downstream cellular outcomes.

References

  • Sireesha, R., et al. "Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies." Polycyclic Aromatic Compounds, Vol 43, No 1, 2021. Available at:[Link]

  • Yildiz, I., et al. "Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα." Bioorganic Chemistry, Vol 112, 104913, 2021. Available at:[Link]

  • Bairi, S., et al. "Design, Synthesis and Biological Evaluation of Aryl 1,3-oxazole-oxazolo[4,5-b]pyridin-2-yl)benzo[d]thiazol-6-yl)thiazole-2-carboxamides as Anticancer Agents." Chemical Data Collections, Vol 40, 2022. Available at: [Link]

  • Pant, S., et al. "An in silico approach for identification of novel inhibitors as potential therapeutics targeting COVID-19 main protease." Journal of Biomolecular Structure and Dynamics, 2020. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline for Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of planar, aromatic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of planar, aromatic heterocycles. N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a highly hydrophobic molecule featuring a privileged oxazolopyridine core[1]. While its structure makes it an excellent candidate for target binding (often utilized in kinase inhibition or as a fluorescent probe), its high lipophilicity, lack of ionizable groups at physiological pH, and strong propensity for π−π stacking make it notoriously difficult to dissolve in standard biological buffers.

This guide provides field-proven, self-validating troubleshooting strategies and methodologies to overcome these physicochemical barriers without compromising your experimental integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS or HEPES?

The Causality: This is a classic manifestation of the "salting out" effect combined with an abrupt polarity shift[2]. Biological buffers like PBS have high ionic strength. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the water molecules preferentially hydrate the inorganic salts rather than the hydrophobic oxazolopyridine core. The sudden removal of the DMSO solvation shell forces the planar molecules to rapidly aggregate via π−π stacking, forming insoluble macroscopic crystals.

The Solution: You must lower the thermodynamic barrier by using an intermediate co-solvent gradient rather than a direct dilution. A combination of a miscible polymer (PEG-300) and a non-ionic surfactant (Tween-80) will create micellar structures that shield the hydrophobic core[3].

Q2: How can I formulate this compound for in vitro cell-based assays without causing solvent toxicity?

The Causality: While the DMSO/PEG/Tween-80 system works well for cell-free biochemical assays, cell-based assays are highly sensitive to solvent toxicity. DMSO concentrations above 0.5% v/v or Tween-80 above 0.1% v/v can disrupt lipid bilayers, leading to false-positive cytotoxicity readouts.

The Solution: Utilize 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) inclusion complexation. HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the hydrophobic dimethylaniline and oxazolopyridine moieties, drastically enhancing apparent aqueous solubility while remaining biologically inert and FDA-approved for cell culture[4].

Q3: My assay readouts are inconsistent over a 24-hour period, even though the solution initially looked clear. What is happening?

The Causality: You have likely created a supersaturated solution of metastable amorphous nano-aggregates. Over time, these aggregates undergo Ostwald ripening—a thermodynamically driven process where smaller particles dissolve and redeposit onto larger particles, eventually forming crystalline precipitates that crash out of solution, lowering the effective concentration of your drug. The Solution: Always validate your final working solution by centrifuging it at 14,000 rpm for 15 minutes prior to the assay. If a pellet forms, you have exceeded the kinetic solubility limit. You must either lower the target concentration or switch to a more robust delivery system, such as liposomal encapsulation.

Part 2: Decision Matrix & Quantitative Data

To select the optimal solubility enhancement strategy, refer to the decision tree below, which maps the logical relationship between your assay requirements and the appropriate formulation method.

DecisionTree Start Solubility Issue: Precipitation in Buffer AssayType What is the target assay? Start->AssayType Biochem Biochemical (Cell-free) AssayType->Biochem CellBased Cell-based / In vivo AssayType->CellBased Cosolvent Use Co-solvent System (DMSO/PEG300/Tween-80) Biochem->Cosolvent Toxicity Is solvent toxicity a concern? CellBased->Toxicity Toxicity->Cosolvent No Cyclo HP-β-CD Complexation Toxicity->Cyclo Yes (Low-Med Dose) Lipid Lipid Nanocarriers (Liposomes) Toxicity->Lipid Yes (High Dose)

Caption: Decision tree for selecting the optimal solubility enhancement strategy based on assay constraints.

Table 1: Comparative Solubility Enhancement Strategies

The following table summarizes the expected performance of various formulation strategies for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline.

Formulation MethodExpected Max SolubilityBuffer CompatibilityCytotoxicity RiskBest Use Case
Direct Dilution (1% DMSO) < 5 µMPoor (Rapid precipitation)LowHigh-affinity binding assays
Co-solvent (PEG/Tween) ~ 1 - 2 mMExcellent (Stable > 48h)HighCell-free enzymatic assays
HP- β -CD Complexation ~ 500 µMExcellent (Stable > 72h)Very LowCell culture / In vitro assays
Liposomal Encapsulation > 5 mMExcellent (Stable > 1 week)LowIn vivo pharmacokinetics

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Co-Solvent Formulation for Biochemical Assays

This self-validating protocol utilizes a step-down polarity gradient to prevent the "salting out" effect[3].

  • Primary Stock: Dissolve N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline powder in anhydrous DMSO to create a 10 mM stock. Self-Validation: The solution must be completely transparent with no particulate matter.

  • Intermediate Matrix: In a sterile microcentrifuge tube, combine 40 µL of PEG-300 and 5 µL of Tween-80. Vortex thoroughly.

  • Compound Integration: Add 10 µL of the 10 mM DMSO stock to the PEG/Tween matrix. Vortex vigorously for 60 seconds. The local hydrophobic environment of the polymers will stabilize the compound.

  • Aqueous Dilution: Dropwise, add 45 µL of your target biological buffer (e.g., PBS or HEPES, pre-warmed to 37°C) while continuously vortexing.

  • Validation: Centrifuge the final 100 µL mixture at 14,000 rpm for 10 minutes. If a pellet forms, the concentration has exceeded the solubility limit; collect only the supernatant for your assay.

Protocol B: HP- β -CD Inclusion Complexation for Cell-Based Assays

For assays requiring high biocompatibility, encapsulating the compound within a cyclodextrin cavity is the gold standard[5].

Workflow Step1 1. Dissolve HP-β-CD in Buffer (20% w/v) Step2 2. Add Compound (Dropwise from DMSO) Step1->Step2 Step3 3. Knead/Stir (24h at 25°C) Step2->Step3 Step4 4. Centrifuge (Remove uncomplexed) Step3->Step4 Step5 5. Lyophilize (Optional for storage) Step4->Step5

Caption: Step-by-step workflow for generating HP-β-CD inclusion complexes.

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your desired biological buffer (e.g., pH 7.4 PBS). Stir until completely clear.

  • Guest Addition: While stirring the HP- β -CD solution continuously at 500 rpm, add the 10 mM DMSO stock of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline dropwise. Do not exceed a final DMSO concentration of 2% v/v during this step.

  • Equilibration: Protect the vessel from light and allow the mixture to stir continuously for 24 hours at 25°C. This time is required to reach thermodynamic equilibrium for the host-guest inclusion complex.

  • Purification: Centrifuge the suspension at 14,000 rpm for 15 minutes. The uncomplexed, insoluble oxazolopyridine compound will form a pellet.

  • Collection: Carefully decant the supernatant. This clear solution contains the water-soluble HP- β -CD inclusion complex, ready for immediate application to cell cultures.

References

  • Buffers: A Guide for the Preparation and Use of Buffers in Biological Systems. Calbiochem / UNC. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future. Semantic Scholar. Available at: [Link]

  • The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Dove Medical Press. Available at: [Link]

Sources

Optimization

Troubleshooting fluorescence quenching in oxazolo[4,5-b]pyridine based molecular probes

Welcome to the Technical Support Center for Oxazolo[4,5-b]pyridine (OAP) Molecular Probes. As a Senior Application Scientist, I have compiled this troubleshooting guide to help researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxazolo[4,5-b]pyridine (OAP) Molecular Probes. As a Senior Application Scientist, I have compiled this troubleshooting guide to help researchers, scientists, and drug development professionals diagnose and resolve fluorescence quenching issues.

The oxazolo[4,5-b]pyridine scaffold is a highly sensitive photophysical system. While this sensitivity makes it an excellent candidate for microenvironmental probes, it also makes it susceptible to unexpected quenching via Intramolecular Charge Transfer (ICT) disruption, Twisted Intramolecular Charge Transfer (TICT) stabilization, and prototropic equilibria.

Below, you will find a diagnostic workflow, in-depth troubleshooting Q&As, self-validating experimental protocols, and quantitative reference data to get your assays back on track.

Diagnostic Workflow

TroubleshootingFlow Start Fluorescence Quenching Observed in OAP Probe Q1 Is quenching solvent polarity dependent? Start->Q1 Q2 Is it concentration dependent? Q1->Q2 No Solvent TICT / ICT State Stabilization (Check H-bonding capacity) Q1->Solvent Yes Q3 Is it pH dependent? Q2->Q3 No ACQ Aggregation-Caused Quenching (Perform DLS / add surfactant) Q2->ACQ Yes Protonation Prototropic Equilibria (Monocation/Dication formation) Q3->Protonation Yes PET Photoinduced Electron Transfer (Check for heavy metals/oxidants) Q3->PET No

Diagnostic decision tree for identifying quenching mechanisms in OAP probes.

Core Troubleshooting Guide & Protocols

Issue 1: Solvent-Induced Quenching & Photophysical Shifts

Q: My OAP probe loses fluorescence intensity when transitioning from aprotic solvents (e.g., THF) to aqueous media. What drives this?

A: This is a classic manifestation of solvent-induced quenching driven by the stabilization of a Twisted Intramolecular Charge Transfer (TICT) state. Oxazolo[4,5-b]pyridine derivatives, especially those with electron-donating groups (like dimethylamino or diethylamino), possess strong Intramolecular Charge Transfer (ICT) character in their excited states (1[1]). In highly polar or protic solvents, the solvent molecules rapidly reorient to stabilize this highly polar excited state. If the stabilization is strong enough, the molecule undergoes a conformational twist, entering a non-radiative TICT state, which effectively quenches the fluorescence. Furthermore, explicit hydrogen bonding from protic solvents to the pyridine nitrogen can exacerbate this non-radiative decay pathway (2[2]).

Self-Validating Protocol: Lippert-Mataga Polarity Mapping Purpose: To confirm if quenching is purely polarity-driven or exacerbated by specific hydrogen-bonding interactions.

  • Prepare a 1.0 mM stock solution of your OAP probe in anhydrous DMSO.

  • Prepare a series of 10 µM working solutions in solvents of increasing polarity (e.g., Toluene, THF, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Water).

  • Record the UV-Vis absorption maximum ( λabs​ ) and fluorescence emission maximum ( λem​ ) for each solution.

  • Calculate the Stokes shift ( Δν=νabs​−νem​ ) in wavenumbers ( cm−1 ).

  • Plot the Stokes shift against the orientation polarizability ( Δf ) of the solvents (Lippert-Mataga plot).

  • Interpretation: A linear relationship confirms standard ICT. A sudden drop in quantum yield in protic solvents (Methanol, Water) that deviates from the linear trend confirms specific hydrogen-bond-induced TICT quenching.

Issue 2: pH-Dependent Quenching & Prototropic Equilibria

Q: The fluorescence of my dimethylamino-substituted OAP probe drops sharply at low pH. Is the fluorophore degrading?

A: It is highly unlikely that the fluorophore is degrading. Instead, the quenching is caused by prototropic equilibria. The oxazolo[4,5-b]pyridine scaffold contains multiple basic centers: the pyridine nitrogen, the oxazole nitrogen, and any exocyclic amino groups. As the pH drops, protonation occurs sequentially. Studies reveal that protonation forms specific monocations (e.g., at the pyridine or dimethylamino nitrogen) and dications (1[1]). Protonating an electron-donating group removes its ability to participate in the "push-pull" ICT system, abruptly shutting down fluorescence.

Self-Validating Protocol: Spectrophotometric pH Titration Purpose: To determine the pKa of the protonation sites and define the probe's operational pH window.

  • Prepare a 10 µM solution of the probe in a universal buffer system (e.g., Britton-Robinson buffer) to maintain constant ionic strength across a pH range of 2.0 to 10.0.

  • Measure the fluorescence emission spectra at 0.5 pH unit intervals.

  • Plot the integrated fluorescence intensity versus pH.

  • Interpretation: The inflection point(s) of the resulting sigmoidal curve represents the ground/excited state pKa​ . Your assays must be conducted at least 1.5 pH units away from this pKa​ to prevent background quenching.

Issue 3: Disruption of ESIPT (Excited-State Intramolecular Proton Transfer)

Q: I am using a 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine probe. The expected large Stokes shift (tautomer emission) is disappearing in biological media, resulting in overall quenching. Why?

A: Your probe is designed to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that relies on a strict, pre-formed intramolecular hydrogen bond between the 2'-hydroxyl proton and the nitrogen atom of the oxazolo[4,5-b]pyridine core (3[3]). When you introduce a protic solvent like methanol or water (common in biological media), the solvent molecules act as competitive hydrogen-bond donors and acceptors. This intermolecular hydrogen bonding disrupts the critical intramolecular H-bond, suppressing the ESIPT process and forcing the molecule to decay non-radiatively or emit solely from the normal enol state (4[4]).

Self-Validating Protocol: ESIPT H-Bond Competition Assay Purpose: To verify if quenching is due to H-bond disruption rather than degradation.

  • Dissolve the probe (10 µM) in an anhydrous, non-polar solvent (e.g., Cyclohexane). You should observe a strong, red-shifted tautomer emission.

  • Titrate in a protic solvent (e.g., Methanol) in 1% v/v increments up to 10%.

  • Interpretation: A ratiometric shift where the red-shifted tautomer emission decreases while a blue-shifted enol emission increases (or overall intensity drops) confirms that competitive solvent hydrogen bonding is the quenching mechanism. To fix this in biological assays, consider encapsulating the probe in liposomes or micelles to shield the ESIPT core from bulk water (5[5]).

Quantitative Data Summary: Photophysical Baselines

Use the table below to benchmark your probe's performance against expected photophysical states across different microenvironments.

Photophysical ParameterAprotic Solvents (e.g., THF, Toluene)Polar Protic Solvents (e.g., Water, MeOH)Acidic Media (pH < 3)
Dominant State ICT / Enol (for ESIPT probes)TICT / Intermolecular H-bondedMonocation / Dication
Emission Max ( λem​ ) Blue-shiftedRed-shiftedHighly variable / Quenched
Quantum Yield ( Φ ) High (0.40 - 0.80)Low (< 0.10)Near Zero
Stokes Shift Moderate (60 - 80 nm)Large (> 100 nm)N/A
ESIPT Tautomer Emission Strong (if 2'-OH present)SuppressedSuppressed

References

  • Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH - PubMed.
  • Photophysical study of 2-(4′- N , N -dimethylaminophenyl)oxazolo[4,5- b ]pyridine in different solvents and at various pH - Photochemical & Photobiological Sciences. RSC Publishing.
  • Two Water-Soluble and Wash-Free Fluorogenic Probes for Specific Lighting Up Cancer Cell Membranes and Tumors | Analytical Chemistry.
  • Role of explicit hydrogen bonding in solvation calculation on the photophysics of 2-(2′-Hydroxyphenyl)oxazolo[4,5-b]pyridine.
  • Light-Driven Switching between Intramolecular Proton-Transfer and Charge-Transfer States | The Journal of Physical Chemistry B.

Sources

Troubleshooting

Optimizing synthesis yield and purity of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this portal to address the specific mechanistic hurdles and purification challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this portal to address the specific mechanistic hurdles and purification challenges associated with synthesizing N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline .

The oxazolo[4,5-b]pyridine scaffold is highly valued in drug development—particularly for topoisomerase inhibition and anti-inflammatory applications[1][2]—but its synthesis is notoriously prone to stalling at uncyclized intermediates. This guide provides field-proven troubleshooting, causal analysis, and a self-validating protocol to ensure high yield and purity.

Mechanistic Overview & Synthesis Workflows

The target compound is typically synthesized by coupling 2-amino-3-hydroxypyridine with a 4-(dimethylamino)benzoyl derivative. The critical bottleneck is the intramolecular cyclization (dehydration) step. Because the pyridine ring is highly electron-deficient, it withdraws electron density from the 3-hydroxyl group, reducing its nucleophilicity. Consequently, cyclization requires significant thermal energy or specialized dehydrating agents like Polyphosphoric Acid Trimethylsilyl Ester (PPSE)[3].

SynthesisWorkflow SM 2-Amino-3-hydroxypyridine (Starting Material) R1 Route 1: Direct Coupling + 4-(Dimethylamino)benzoic acid SM->R1 R2 Route 2: Acylation + 4-(Dimethylamino)benzoyl chloride SM->R2 R3 Route 3: Oxidative Cyclization + 4-(Dimethylamino)benzaldehyde SM->R3 Cond1 PPSE or PPA 150-200°C R1->Cond1 Cond2 Base Catalyst / MW Solvent-Free R2->Cond2 Cond3 Oxidant (e.g., I2) (High Risk of Amine Oxidation) R3->Cond3 Prod N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (Target Product) Cond1->Prod Dehydration High Yield Inter N-Acylated Intermediate (Requires Dehydration) Cond2->Inter Acylation Cond3->Prod Oxidation Low Yield Inter->Prod Cyclization Fast Kinetics

Fig 1. Comparative synthetic workflows for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline.

Troubleshooting & FAQs

Q1: My LC-MS shows a major peak at m/z 258 instead of the target m/z 240. Why is the reaction stalling? Causality: You are observing the accumulation of the uncyclized N-acylated intermediate (C14H15N3O2, exact mass ~257.1). The initial acylation of the 2-amino group is fast, but the subsequent ring closure is energetically demanding due to the poor nucleophilicity of the pyridine-bound hydroxyl group. Solution: If using standard reflux conditions, the thermal energy is insufficient. Switch to a stronger dehydrating medium like PPSE at 150 °C[3], or transfer the reaction to a microwave reactor (90–120 °C) to rapidly drive the dehydration step[4].

Q2: I am using the aldehyde route (oxidative cyclization), but the product mixture is complex and black. What went wrong? Causality: The 4-(dimethylamino) group on your starting material is highly electron-rich and susceptible to oxidation. Strong oxidants (like DDQ or excess iodine) used to close the oxazole ring will inadvertently oxidize the tertiary amine, leading to N-oxides, dealkylation, or polymerization. Solution: Abandon the oxidative route for this specific substrate. The direct coupling of the carboxylic acid using PPSE or the acid chloride route completely bypasses the need for oxidants, preserving the delicate dimethylamino moiety.

Q3: How do I remove unreacted 2-amino-3-hydroxypyridine without using column chromatography? Causality: 2-Amino-3-hydroxypyridine is highly polar and amphoteric, often co-precipitating with the product. However, it is significantly more basic than the fused oxazolo[4,5-b]pyridine system. Solution: Exploit differential basicity. Perform an aqueous wash buffered to pH 4.5 using dilute acetic acid. This selectively protonates the unreacted aminopyridine, pulling it into the aqueous layer, while the target product remains un-ionized in the organic phase (e.g., Ethyl Acetate).

Q4: The final product has poor solubility, making silica gel chromatography difficult and low-yielding. Alternatives? Causality: N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a highly planar, conjugated molecule that exhibits strong intermolecular π-π stacking. This causes it to streak on silica and precipitate out of standard eluent systems (like Hexane/EtOAc). Solution: Use recrystallization instead of chromatography. The strong crystal lattice energy of the oxazolopyridine core makes it ideal for crystallization. Dissolve the crude solid in boiling ethanol or a 1:1 DMF/Water mixture, then cool slowly. This routinely upgrades purity to >98% with minimal mass loss.

Quantitative Route Comparison

To guide your route selection, review the empirical data summarizing the three primary synthetic pathways for this specific compound.

RouteKey ReagentsTypical YieldReaction TimePurity ProfileRecommendation
MW Acylation Acid Chloride + Basic Nanocatalyst (e.g., SBA-Pr-NH2)90–95%15–20 minsVery HighOptimal for rapid synthesis
Direct Coupling Carboxylic Acid + PPSE85–93%4–6 hoursHighOptimal for scale-up
Oxidative Cyclization Aldehyde + I2 / K2CO3< 40%12–24 hoursLow (Amine degradation)Avoid for this substrate

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

This protocol utilizes the acid chloride route under microwave irradiation, which provides the best balance of reaction kinetics and functional group tolerance[4].

Materials:

  • 2-Amino-3-hydroxypyridine (1.0 eq, 10 mmol, 1.10 g)

  • 4-(Dimethylamino)benzoyl chloride (1.1 eq, 11 mmol, 2.02 g)

  • SBA-Pr-NH2 (Amino-functionalized silica nanocatalyst) (0.05 g)

  • Absolute Ethanol (for workup)

Step-by-Step Methodology:

  • Homogenization: In a microwave-safe vessel, thoroughly grind 2-amino-3-hydroxypyridine and 4-(dimethylamino)benzoyl chloride with the SBA-Pr-NH2 catalyst until a uniform powder is achieved. Causality: Solvent-free conditions rely heavily on intimate particle contact to facilitate the initial solid-state acylation.

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 300 W, maintaining a temperature of 90 °C for 15 minutes.

  • Self-Validation (IPC Check): Pull a micro-sample (approx. 1 mg) and dissolve in 1 mL of Methanol. Analyze via LC-MS.

    • Validation Checkpoint: You must observe the disappearance of the acyclic amide intermediate (m/z 258 [M+H]+ ) and the dominance of the cyclized product (m/z 240[M+H]+ ). If m/z 258 is >5% relative abundance, irradiate for an additional 5 minutes at 100 °C.

  • Catalyst Recovery: Add 30 mL of boiling absolute ethanol to the reaction vessel to dissolve the organic product. Filter the hot suspension immediately through a Celite pad to recover the insoluble SBA-Pr-NH2 catalyst.

  • Crystallization: Allow the dark-red/orange filtrate to cool slowly to room temperature, then transfer to an ice bath for 2 hours. Filter the resulting crystals and wash with 5 mL of ice-cold ethanol. Dry under vacuum at 50 °C overnight.

References

  • Source: Tetrahedron / CLOCKSS Archive (2001)
  • Source: ResearchGate (Feb 2015)
  • Discovery of 5-(or 6)

Sources

Optimization

Reducing background autofluorescence in N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline cell staining

Welcome to the Technical Support Center for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (commonly referred to as DMAPOP ). As a Senior Application Scientist, I have designed this guide to help you troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (commonly referred to as DMAPOP ). As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate background autofluorescence—the most pervasive challenge when utilizing UV/Vis-excitable solvatochromic probes.

DMAPOP is a powerful push-pull fluorophore. The N,N-dimethylamino group acts as an electron donor, while the oxazolo[4,5-b]pyridine ring acts as an electron acceptor. Upon excitation, it enters an Intramolecular Charge Transfer (ICT) state. Because its excitation window (350–400 nm) perfectly overlaps with endogenous cellular fluorophores, distinguishing your target signal requires precise photophysical control and rigorous sample preparation.

Quantitative Spectral Overlap Analysis

To successfully isolate the DMAPOP signal, you must first understand the spectral overlap between the probe and endogenous cellular components. The table below summarizes the quantitative photophysical data and the targeted mitigation strategies required for each source of interference.

Table 1: Spectral Properties of DMAPOP vs. Common Endogenous Autofluorophores

Fluorescence SourceExcitation Max (nm)Emission Max (nm)Microenvironmental SensitivityRecommended Mitigation Strategy
DMAPOP (Apolar lipid environment) ~350–370~430–450High (Solvatochromic)N/A (Target Signal)
DMAPOP (Polar aqueous environment) ~360–380~520–550High (Solvatochromic)N/A (Target Signal)
NADH / NADPH ~340–360~450–470LowFLIM (Lifetime separation)
Flavins (FAD/FMN) ~380–450~520–540LowSpectral Unmixing
Lipofuscin (Aging pigment) ~360–470~430–650 (Broad)LowCuSO₄ or TrueBlack Quenching
Fixative Schiff Bases ~350–400~450–550LowNaBH₄ Reduction
Photophysical Mechanism

Understanding the causality behind DMAPOP's emission is critical. The diagram below illustrates how the ICT state generates fluorescence and where endogenous autofluorescence interferes with the signal.

Photophysics Excitation Excitation (350-400 nm) Ground DMAPOP (Ground State) Excitation->Ground AutoFluo Endogenous Autofluorescence (NADH/Flavins) Excitation->AutoFluo Co-excitation LE Locally Excited (LE) State Ground->LE Absorption ICT ICT State (Solvent Relaxed) LE->ICT Charge Transfer Emission Fluorescence (450-550 nm) ICT->Emission Radiative Decay AutoFluo->Emission Spectral Overlap

Caption: DMAPOP Intramolecular Charge Transfer (ICT) mechanism and autofluorescence spectral overlap.

Troubleshooting Guide & FAQs

Q1: Why is the background fluorescence overwhelming the DMAPOP signal in my fixed tissue samples? A1: If you are using glutaraldehyde or prolonged formaldehyde fixation, unreacted aldehydes cross-link with tissue amines to form fluorescent Schiff bases [2]. These Schiff bases emit strongly in the green spectrum (450–550 nm), perfectly masking the specific ICT emission of DMAPOP. Causality & Solution: The broad emission of these covalent artifacts cannot be washed away. You must actively reduce the Schiff bases to non-fluorescent secondary amines using Sodium Borohydride (NaBH₄) prior to staining.

Q2: DMAPOP's emission spectrum seems to shift between my control and treated cells, making background subtraction difficult. Why does this happen? A2: DMAPOP is a highly solvatochromic dye [1]. Upon excitation, it transitions into a solvent-relaxed ICT state. The energy of this state—and consequently the emission wavelength—is highly dependent on the local microenvironmental polarity. In apolar lipid environments, it emits in the blue region, whereas in polar aqueous environments, it red-shifts. Causality & Solution: If your experimental treatment alters cellular lipid composition or membrane polarity, DMAPOP's emission will shift, mimicking or diverging from static autofluorescence. Standard bandpass filters cannot accurately subtract this dynamic background. Instead, utilize spectral unmixing or Fluorescence Lifetime Imaging Microscopy (FLIM), as DMAPOP's fluorescence lifetime differs significantly from the short lifetimes of NADH and flavins.

Q3: Can I use Sudan Black B to quench lipofuscin autofluorescence without affecting DMAPOP? A3: Caution is strictly advised. Lipofuscin is a major source of broad-spectrum autofluorescence in aged cells [3]. While Sudan Black B (SBB) is traditionally used to quench lipofuscin, SBB is highly lipophilic. Because DMAPOP is also a lipophilic probe designed to partition into hydrophobic domains, SBB can competitively extract DMAPOP from its target sites or induce proximity quenching via Förster Resonance Energy Transfer (FRET). Causality & Solution: To preserve the integrity of your DMAPOP signal while eliminating lipofuscin background, utilize a non-lipophilic commercial quencher (e.g., TrueBlack) or a Copper Sulfate (CuSO₄) wash, which quenches autofluorescence without stripping lipophilic dyes from the membrane.

Q4: How does the pH of my staining buffer impact the signal-to-noise ratio? A4: DMAPOP's fluorescence is strictly pH-dependent [1]. The N,N-dimethylamino group acts as the critical electron donor for the ICT state. If the pH drops and this nitrogen becomes protonated (forming a monocation), the electron-donating capability is neutralized, effectively quenching the ICT fluorescence. Causality & Solution: If your staining buffer is too acidic, you will lose the specific DMAPOP signal, leaving only the background autofluorescence visible. Always maintain your staining and imaging buffers at a strictly controlled physiological pH (e.g., pH 7.4 using HEPES) to maximize the quantum yield of the unprotonated dye.

Experimental Workflow: Self-Validating Autofluorescence Quenching

To ensure trustworthiness in your data, every staining protocol must be a self-validating system. The following methodology systematically eliminates fixative-induced and endogenous autofluorescence while preserving the solvatochromic signal of DMAPOP.

Workflow A High Background Detected B 1. Optimize Fixation (Use 4% PFA, avoid Glutaraldehyde) A->B C 2. Reduce Schiff Bases (0.1% NaBH4 incubation) B->C D 3. Quench Lipofuscin (TrueBlack or CuSO4) C->D E 4. DMAPOP Staining (Titrate 1-5 µM, pH 7.4) D->E F High Signal-to-Noise Ratio E->F

Caption: Workflow for identifying and mitigating autofluorescence in DMAPOP staining.

Phase 1: Aldehyde Reduction (Schiff Base Neutralization)
  • Fixation: Fix cells with fresh 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Strictly avoid glutaraldehyde.

  • Wash: Rinse 3 × 5 min in PBS.

  • Reduction: Prepare a fresh 0.1% (w/v) NaBH₄ solution in ice-cold PBS. Causality Check: NaBH₄ rapidly degrades in water; active bubbling indicates the necessary reduction of Schiff bases is occurring [2].

  • Incubation: Submerge samples in the NaBH₄ solution for exactly 10 minutes.

  • Clearance: Wash extensively (5 × 5 min) in PBS to remove all traces of borohydride, which can alter local pH if left behind.

Phase 2: Lipofuscin Quenching
  • Quenching: Apply 1 mM CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0) for 10 minutes to quench lipofuscin and red blood cell autofluorescence without extracting lipophilic probes.

  • Wash: Rinse 3 × 5 min in PBS.

Phase 3: DMAPOP Staining and Validation
  • Probe Preparation: Prepare a 2 µM DMAPOP working solution in pH 7.4 HEPES buffer.

  • Self-Validation Control (Critical): Reserve one coverslip as a "Solvent-Only Control" (incubated in HEPES buffer with equivalent DMSO concentration, without DMAPOP). This establishes the absolute baseline of any unquenched autofluorescence, proving that the signal in your experimental wells is entirely derived from the probe.

  • Staining: Incubate the remaining samples with DMAPOP for 20 minutes at room temperature in the dark.

  • Final Wash: Rinse 3 × 5 min in pH 7.4 HEPES buffer.

  • Imaging: Image immediately using a 350–400 nm excitation source, capturing emission across the 430–550 nm range.

References
  • Mishra, A., & Krishnamoorthy, G. (2012). Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. Photochemical & Photobiological Sciences.[Link]

  • Clancy, B., & Cauller, L. J. (1998). Reduction of background autofluorescence in brain sections following immersion in sodium borohydride. Journal of Neuroscience Methods.[Link]

Troubleshooting

Preventing photobleaching of oxazolo[4,5-b]pyridin-2-yl aniline during long-term confocal imaging

Welcome to the technical support center for advanced confocal imaging. As Senior Application Scientists, we understand that preserving your fluorescent signal during long-term experiments is critical for acquiring high-q...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced confocal imaging. As Senior Application Scientists, we understand that preserving your fluorescent signal during long-term experiments is critical for acquiring high-quality, reproducible data. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the photobleaching of oxazolo[4,5-b]pyridin-2-yl aniline-based fluorophores.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Core Problem

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the permanent loss of its ability to fluoresce.[1] When a molecule like oxazolo[4,5-b]pyridin-2-yl aniline absorbs photons from the confocal laser, it enters a high-energy excited singlet state. While it should ideally relax back to the ground state by emitting a photon (fluorescence), a fraction of molecules will instead transition to a long-lived, highly reactive "triplet state."

This triplet state is the primary culprit behind photobleaching. It can react directly with molecular oxygen in the sample to generate highly destructive reactive oxygen species (ROS), such as singlet oxygen.[1][2][3] These ROS molecules can then attack and irreversibly damage the fluorophore's chemical structure, rendering it non-fluorescent.[2][4] Dyes that are excited with shorter, higher-energy wavelengths, such as the blue-emitting oxazolo-pyridine derivatives, are often more susceptible to this photodamage.[4][5][6]

Photobleaching_Mechanism cluster_Jablonski Jablonski Diagram cluster_ROS Damage Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Photon Absorption (Excitation) S1->S0 2. Fluorescence T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing (Problem Step) T1->S0 Phosphorescence (Slow) O2 Molecular Oxygen (³O₂) T1->O2 4. Energy Transfer ROS Reactive Oxygen Species (¹O₂) Bleached Bleached Fluorophore (Non-fluorescent) ROS->Bleached 5. Oxidative Damage

Caption: The photobleaching pathway of a fluorophore.

Section 2: Foundational Strategies – Your First Line of Defense

A2: Optimizing your acquisition parameters is the most immediate and effective way to reduce photobleaching. The goal is to deliver the minimum number of photons necessary to achieve a sufficient signal-to-noise ratio (SNR).[4] Excessive light exposure is the primary driver of both photobleaching and phototoxicity in live cells.[7][8]

Key Parameter Adjustments:

ParameterRecommended ActionRationale
Laser Power Decrease to the lowest possible level (e.g., <5%).[9]Reduces the rate of fluorophore excitation, thereby lowering the probability of entering the destructive triplet state.[4]
Pixel Dwell Time Decrease exposure time per pixel.Minimizes the duration the sample is illuminated, directly reducing the total photon dose.[4][10]
Detector Gain/Offset Increase detector (PMT/HyD) gain.Amplifies the emitted signal electronically, allowing you to use lower laser power to achieve the same image brightness.[11]
Pinhole Size Open the pinhole slightly (e.g., 1.2-1.5 Airy Units).Collects more emitted photons, improving SNR and allowing for a reduction in laser power. Note: This will slightly decrease optical resolution.[9]
Averaging/Accumulation Use frame averaging instead of line averaging.Frame averaging can provide a brief "recovery" time for fluorophores between scans, which may slightly reduce photobleaching compared to continuous line scanning.[9]
Acquisition Speed Scan faster.While counterintuitive, a faster scan with higher gain can sometimes deliver a lower total photon dose than a slow, high-power scan.
Z-stacks Use the minimum number of slices required.Avoid unnecessarily exposing planes above and below your region of interest.

Pro-Tip: Always use transmitted light (e.g., DIC or brightfield) to find your region of interest and focus on the sample before switching to fluorescence imaging. This simple step dramatically reduces unnecessary light exposure.[11][12]

A3: For fixed samples, your choice of mounting medium is the most critical factor for preventing photobleaching during long-term storage and imaging.[11][13]

  • Choose a High-Quality Antifade Mounting Medium: Commercial antifade reagents are specifically formulated to scavenge ROS and quench triplet states.[4] Look for formulations containing effective antifade compounds like p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), or n-propyl gallate (NPG).[14]

    • Examples: Vector Laboratories VECTASHIELD® and Thermo Fisher Scientific ProLong™ Gold or Diamond are industry standards that provide excellent protection.[15][16][17]

  • Ensure Proper Curing: Allow hardening mountants to cure fully (often 24 hours at room temperature in the dark) before imaging.[15] This ensures the refractive index is optimal and the antifade components are evenly distributed.

  • Seal Your Coverslip: Use clear nail polish or a specialized sealant around the edges of the coverslip to prevent the mounting medium from drying out and to limit oxygen entry, which fuels photobleaching.[4][18]

Section 3: Chemical & Environmental Interventions

A4: You are correct; mounting media for fixed cells are cytotoxic and cannot be used for live-cell imaging.[19] However, several live-cell compatible antifade reagents and strategies are available.

  • Commercial Live-Cell Antifade Reagents: These are specifically formulated to be non-toxic over extended periods.

    • ProLong™ Live Antifade Reagent (Thermo Fisher Scientific): This reagent is based on Oxyrase™ technology, which uses enzymes to metabolize components that exacerbate photobleaching.[20][21] It is added directly to the cell culture medium before imaging and has been shown to have minimal effects on cell viability for up to 48 hours.[20][22][23]

    • VectaCell™ Trolox Antifade Reagent (Vector Laboratories): This is a stable, water-soluble form of Vitamin E that acts as a potent antioxidant to neutralize ROS.[19]

  • Oxygen Scavenging Systems: Since oxygen is a key ingredient in photobleaching, removing it from your imaging medium can significantly enhance fluorophore stability.[4][24]

    • Glucose Oxidase/Catalase (GOC): An enzymatic system that removes dissolved oxygen.

    • OxyFluor™: A commercial reagent that uses enzymes to remove oxygen and free radicals from the imaging medium.[19]

  • Triplet State Quenchers (TSQs): These molecules directly interact with the excited triplet state fluorophore, returning it to the ground state before it can generate ROS.[18][25][26]

    • Cyclooctatetraene (COT) and 4-Nitrobenzyl Alcohol (NBA): These are effective TSQs, but their concentrations must be carefully optimized to avoid cytotoxicity.[2][25]

Comparative Table of Live-Cell Antifade Strategies:

StrategyAgent/ProductMechanism of ActionKey AdvantagesConsiderations
Commercial Reagent ProLong™ Live, VectaCell™ TroloxEnzymatic ROS scavenging, AntioxidantReady-to-use, validated for low toxicity.[19][20]Cost, may require optimization of incubation time.
Oxygen Scavenging GOC system, OxyFluor™Enzymatic removal of dissolved oxygen.Highly effective at reducing oxygen-mediated damage.[4][19]Can induce hypoxia in cells, potentially altering physiology.
Triplet State Quenching COT, NBA, TroloxDeactivates the excited triplet state via energy transfer.[2][25]Directly targets the root cause of ROS generation.Requires careful titration to find a non-toxic concentration.

A5: Yes, you can prepare your own effective antifade medium. A common recipe is based on n-propyl gallate (NPG). However, be aware that commercial formulations are often more robust and have a more consistent refractive index.

Protocol: N-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • Glycerol (high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • n-Propyl gallate (NPG) powder

Procedure:

  • Prepare a 10X PBS Stock: Prepare a 10X concentrated PBS solution at the desired final pH (typically 7.4).

  • Dissolve NPG: In a 50 mL conical tube, combine 0.5 g of NPG with 5 mL of 10X PBS. This will be difficult to dissolve.

  • Heat and Mix: Place the tube in a 50-60°C water bath and vortex vigorously every 10-15 minutes for several hours until the NPG is fully dissolved.[27] Do not boil.

  • Add Glycerol: Once dissolved, add 45 mL of pure glycerol to the tube.

  • Mix Thoroughly: Invert and vortex the solution until it is completely homogenous.

  • Aliquot and Store: Aliquot the final solution into smaller tubes and store at -20°C, protected from light. A small aliquot can be kept at 4°C for immediate use.

Section 4: Advanced Troubleshooting and Alternative Approaches

A6: If you have exhausted foundational strategies, it may be time to consider alternative imaging modalities or fluorophores.

Troubleshooting_Workflow Start Start: Photobleaching Issue Optimize 1. Optimize Microscope Settings (Laser, Dwell Time, Gain) Start->Optimize CheckSample 2. Improve Sample Prep (Antifade Medium, Sealing) Optimize->CheckSample LiveCell 3. Use Live-Cell Reagents (ProLong Live, Trolox, O₂ Scavengers) CheckSample->LiveCell If Live-Cell Imaging StillBleaching Still Bleaching? CheckSample->StillBleaching If Fixed-Cell Imaging LiveCell->StillBleaching Advanced 4. Consider Advanced Methods StillBleaching->Advanced Yes End Problem Solved StillBleaching->End No AltImaging Alternative Imaging (Spinning Disk, Light-Sheet) Advanced->AltImaging AltFluor Alternative Fluorophore (e.g., Alexa Fluor™ 488) Advanced->AltFluor

Caption: A logical workflow for troubleshooting photobleaching.

Alternative Imaging Technologies: Confocal microscopy inherently uses high laser power densities.[8] For very sensitive or long-term live imaging, consider techniques that are gentler on the sample:

  • Spinning Disk Confocal Microscopy: Scans the sample with thousands of microlenses simultaneously, resulting in significantly lower light exposure and faster acquisition speeds, which reduces phototoxicity and photobleaching.[7]

  • Light-Sheet Fluorescence Microscopy (LSFM): Illuminates only a thin plane of the sample at a time, dramatically reducing out-of-focus excitation and overall photodamage.[3]

Select a More Photostable Fluorophore: The inherent photostability of the fluorophore is a critical factor.[4] While oxazolo[4,5-b]pyridin-2-yl aniline may be required for a specific chemical reason, if you have flexibility, consider replacing it with a more robust dye in a similar spectral range.

  • Modern Dyes: Fluorophores like the Alexa Fluor™ or Janelia Fluor® series are engineered for high quantum yields and superior photostability compared to older dyes like FITC.[1][4] For a blue-emitting probe, a dye like Alexa Fluor™ 405 or 488 might be a more stable alternative, depending on your experimental needs.

By systematically addressing each of these areas—from microscope settings to chemical environment and choice of technology—you can significantly extend the life of your fluorophore and capture the high-quality, long-term data your research demands.

References
  • Photobleaching - Grokipedia. (n.d.). Grokipedia.
  • How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (n.d.). Andor.
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Bitesize Bio.
  • ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging. (n.d.). Thermo Fisher Scientific.
  • Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird. (2025). Chemical Science.
  • Molecular Probes ProLong Live Antifade Reagent, for live cell imaging. (n.d.). Fisher Scientific.
  • ProLong Antifade Mountants and Reagents. (n.d.). Thermo Fisher Scientific.
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2014). Biophysical Journal.
  • Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. (n.d.). Chemical Communications.
  • Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL. (n.d.). Fisher Scientific.
  • ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL. (n.d.). Thermo Fisher Scientific.
  • Live cell imaging. (n.d.). Confocal.nl.
  • Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. (2025). Chemical Science.
  • Cellular Phototoxicity. (n.d.). Nikon's MicroscopyU.
  • Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.). MPI-CBG Publications.
  • Fluorescent Quenchers. (n.d.). BOC Sciences.
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2014). ResearchGate.
  • New Antifade Mounting Media from Vector Laboratories Enhances Immunofluorescence Applications. (2018). Lab Manager.
  • Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. (n.d.). PMC.
  • Minimising photodamage during fluorescence microscopy with LED illumination. (n.d.). CoolLED.
  • What strategies can I use to reduce photobleaching in live-cell imaging? (2023). AAT Bioquest.
  • Photobleaching in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific.
  • The contribution of reactive oxygen species to the photobleaching of organic fluorophores. (2014). PubMed.
  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (2020). Journal of Cell Science.
  • IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. (2016). Cardiff University Blogs.
  • Minimizing Photobleaching in Fluorescence Microscopy. (2018). News-Medical.Net.
  • Improving Image Quality on the CMI confocal systems. (n.d.). University of Galway.
  • New Antifade Mounting Media from Vector Laboratories Enhances Immunofluorescence Applications. (2018). The Scientist.
  • Excellent Anti-Fade Mounting Media for Immunofluorescence. (2019). Biocompare.
  • Photobleaching in Live Cell Imaging. (2018). Biocompare.
  • How To Choose Antifade Mounting Media. (2022). Vector Labs.
  • Mounting Media and Antifade reagents. (n.d.). University of Arizona.
  • Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. (n.d.). PubMed.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). MDPI.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2025). Preprints.org.
  • All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins. (2025). Nature Communications.
  • A Comparative Guide to the Photostability of Common Fluorophores: Fluorescein vs. Rhodamine B vs. Cy5. (n.d.). Benchchem.
  • Bleaching-Resistant Super-Resolution Fluorescence Microscopy. (2022). Advanced Science.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). MDPI.
  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (2007). Journal of Photochemistry and Photobiology A: Chemistry.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). ResearchGate.

Sources

Optimization

Optimizing excitation and emission wavelengths for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline detection

Welcome to the Technical Support Center for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (widely referred to in literature as DMAPOP ). This specialized guide is designed for researchers, analytical scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (widely referred to in literature as DMAPOP ). This specialized guide is designed for researchers, analytical scientists, and drug development professionals utilizing this advanced push-pull fluorophore.

Because DMAPOP features an electron-donating group (N,N-dimethylamino) and an electron-accepting core (oxazolo[4,5-b]pyridine), it is highly sensitive to its microenvironment. This guide synthesizes the photophysical mechanics of the dye with field-proven troubleshooting strategies to ensure robust, reproducible assay development.

Diagnostic Workflow: Resolving Signal Loss

Before adjusting your instrument settings, consult the logical workflow below to identify the root cause of fluorescence quenching or spectral shifting in your DMAPOP assays.

DMAPOP_Troubleshooting Start Issue: Low or Shifted DMAPOP Fluorescence CheckSolvent 1. Check Solvent Polarity & Protic Nature Start->CheckSolvent CheckPH 2. Check Buffer pH Start->CheckPH CheckMetals 3. Check for Metal Ions (e.g., Cu2+, Cd2+) Start->CheckMetals IsProtic Is the solvent highly protic (e.g., Water, Methanol)? CheckSolvent->IsProtic IsAcidic Is pH < 5.0? CheckPH->IsAcidic HasCu Are Cu2+ ions present? CheckMetals->HasCu ActionProtic H-bonding quenches signal. Switch to aprotic solvent or use SDS micelles. IsProtic->ActionProtic Yes ActionAcidic Donor N is protonated. Adjust pH to 7.4 - 8.0. IsAcidic->ActionAcidic Yes ActionCu Cu2+ quenches emission. Add EDTA to chelate. HasCu->ActionCu Yes

Figure 1: Diagnostic logic tree for troubleshooting DMAPOP fluorescence signal loss.

Frequently Asked Questions & Troubleshooting

Q1: Why is my emission wavelength shifting unpredictably between different assay buffers? A1: DMAPOP is a classic D-π-A (donor-pi-acceptor) fluorophore that exhibits strong solvatochromism. Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT), creating a massive dipole moment in the excited state. When you alter the solvent polarity, solvent relaxation stabilizes this excited state to varying degrees. Moving from a non-polar solvent to a polar solvent lowers the energy of the excited state, causing a significant bathochromic (red) shift in the emission spectrum () [2]. Solution: Ensure your buffer composition—especially the percentage of co-solvents like DMSO—remains strictly constant across all experimental and control wells.

Q2: I am observing a severe drop in fluorescence quantum yield in aqueous buffers compared to organic solvents. Why does this happen, and how can I fix it? A2: Unlike some of its analogues, DMAPOP does not suffer from hydrogen-bond induced Twisted Intramolecular Charge Transfer (TICT) [2]. However, protic solvents (like water and alcohols) form strong hydrogen bonds with the oxazolopyridine nitrogens. This hydrogen bonding introduces rapid non-radiative decay pathways that quench the fluorescence. Solution: To optimize detection in aqueous biological assays, incorporate surfactants. Encapsulating DMAPOP within the hydrophobic core of sodium dodecyl sulfate (SDS) micelles shields the fluorophore from water, suppressing non-radiative decay and restoring emission intensity () [3].

Q3: How does pH affect the excitation and emission profiles of DMAPOP? A3: DMAPOP possesses multiple protonation sites that dictate its electronic structure. At a low pH, the dimethylamino nitrogen (the electron donor) or the pyridine/oxazole nitrogens (the electron acceptors) become protonated, forming monocations or dications [2]. If the dimethylamino group is protonated, it loses its lone pair, effectively abolishing its electron-donating ability. This destroys the ICT state, causing a severe hypsochromic (blue) shift and signal loss. Solution: Maintain your assay buffer at a neutral to slightly basic pH (pH 7.4–8.0) to ensure the donor group remains unprotonated.

Q4: My assay matrix contains trace metal ions. Will this interfere with DMAPOP detection? A4: Yes. DMAPOP acts as a multi-site ligand for metal ions. The presence of trace metals can drastically alter the signal. For instance, Cu²⁺ binds to the fluorophore and acts as a strong fluorescence quencher, whereas Cd²⁺ can actually enhance fluorescence by altering the molecular conformation ()[3]. Solution: If metal ion contamination is suspected, supplement your buffer with a chelating agent like EDTA (1–5 mM).

Quantitative Data: Environmental Effects on DMAPOP

To assist in setting up your spectrophotometer, the table below summarizes the expected photophysical behavior of DMAPOP across various solvent environments.

Solvent EnvironmentPolarity Index (ET(30))Excitation Max (λex)Emission Max (λem)Stokes ShiftQuantum Yield Impact
Cyclohexane 30.9~345 nm~420 nm~75 nmHigh (Optimal)
Acetonitrile 45.6~355 nm~450 nm~95 nmModerate
Methanol 55.4~360 nm~463 nm~103 nmLow (H-bonding quenching)
Aqueous Buffer (pH 7.4) 63.1~365 nm~475 nm~110 nmVery Low
Aqueous Buffer + SDS Micelles Variable~355 nm~455 nm~100 nmHigh (Restored)

Data synthesized from the solvatochromic and prototropic models established in the literature (;) [1, 2].

Experimental Protocol: Self-Validating Assay Optimization

Because DMAPOP's emission is highly dependent on the microenvironment's polarity and pH, relying on literature values from a different solvent will lead to suboptimal signal capture. The following protocol is a self-validating system designed to empirically determine the optimal Ex/Em wavelengths in your specific assay matrix.

Materials Required:

  • DMAPOP powder

  • Anhydrous DMSO (Spectrophotometric grade)

  • Target Assay Buffer (e.g., PBS, HEPES)

  • UV-Vis Spectrophotometer & Spectrofluorometer

Step-by-Step Methodology:

  • Stock Preparation: Dissolve DMAPOP in anhydrous DMSO to create a 10 mM stock solution. Causality: DMSO prevents premature protonation and aggregation. Store in the dark at -20°C.

  • Matrix Spiking: Dilute the stock solution into your specific assay buffer to a final working concentration of 2 µM.

    • Critical Rule: Ensure the final DMSO concentration remains ≤1% (v/v). Higher concentrations will alter the bulk solvent polarity, shifting the emission artificially.

  • Ground-State Validation (Excitation): Perform an absorbance scan from 300 nm to 450 nm using a UV-Vis spectrophotometer. Identify the exact absorbance maximum (λmax) in your buffer. Set your spectrofluorometer's excitation wavelength to this exact value.

  • Excited-State Mapping (Emission): Excite the sample at the identified λmax and record the emission spectrum from 400 nm to 600 nm. Identify the emission peak.

  • Stress Testing (Optional but Recommended): To ensure assay robustness, split your sample into three aliquots.

    • Aliquot 1: Control.

    • Aliquot 2: Add 10 µM Cu²⁺ (tests for metal quenching vulnerability).

    • Aliquot 3: Adjust pH to 5.0 (tests for protonation vulnerability).

    • If Aliquots 2 or 3 show >20% signal deviation from the control, your buffer requires the addition of EDTA or a stronger buffering agent, respectively.

References

  • Suder, M., et al. "Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne." Journal of Photochemistry and Photobiology A: Chemistry 192 (2007): 188–196. URL:[Link]

  • Mishra, A., & Krishnamoorthy, G. "Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH." Photochemical & Photobiological Sciences 11.8 (2012): 1356-1367. URL:[Link]

  • Mishra, A., et al. "Specific site binding of metal ions on the intramolecular charge transfer fluorophore in micelles." PubMed (2013). URL:[Link]

Troubleshooting

Resolving complex protonation states and bication formation in oxazolopyridine derivatives

Welcome to the technical support center for researchers working with oxazolopyridine derivatives. This guide is designed to provide expert advice and troubleshooting strategies for the complex challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with oxazolopyridine derivatives. This guide is designed to provide expert advice and troubleshooting strategies for the complex challenges associated with determining protonation states and inducing bication formation in these fascinating heterocyclic systems. Our goal is to equip you with the knowledge to navigate experimental hurdles and interpret your data with confidence.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR data is ambiguous after adding acid. How can I definitively determine if protonation occurred on the pyridine or the oxazole nitrogen?

This is a common challenge. While protonation-induced shifts in ¹H NMR are expected, they may not be sufficient to assign the specific site, especially when delocalization is involved.

Troubleshooting Steps:

  • Utilize ¹⁵N NMR Spectroscopy: This is the most direct method. The nitrogen atom's chemical shift is highly sensitive to its electronic environment. Protonation will cause a significant upfield shift (typically >50 ppm) for the protonated nitrogen atom. If you observe a large shift for the pyridine nitrogen signal, that is your primary site of protonation.

  • Perform a 2D ¹H-¹⁵N HSQC/HMBC Experiment: If you are working with natural abundance ¹⁵N, these heteronuclear correlation experiments can be invaluable. A direct one-bond correlation (¹JNH) in an HSQC or a two-bond correlation (²JNH) in an HMBC will definitively link the added proton to a specific nitrogen atom.

  • Analyze UV-Vis Spectral Shifts: Protonation alters the electronic structure, leading to shifts in the UV-Vis absorption bands. While this is less direct than ¹⁵N NMR, you can often distinguish between protonation sites by comparing your experimental spectra to computational predictions (TD-DFT) for each possible isomer.

Experimental Workflow: Differentiating Monoprotonation Sites

Here is a logical workflow to systematically determine the site of monoprotonation.

G cluster_2 Data Analysis & Site Assignment A Oxazolopyridine Derivative in Aprotic Solvent (e.g., CDCl3) B Acquire Baseline Spectra (¹H, ¹³C, ¹⁵N, UV-Vis) A->B C Add 1.1 eq. of Strong Acid (e.g., TfOH, HClO4) B->C D Acquire Post-Protonation Spectra (¹H, ¹⁵N, UV-Vis) C->D E Analyze ¹⁵N Chemical Shift (Δδ > 50 ppm?) D->E F Pyridine-N Protonated E->F Yes H Perform 2D ¹H-¹⁵N HSQC/HMBC E->H No / Ambiguous G Oxazole-N Protonated I Correlate N-H Signal to Specific Nitrogen H->I I->F I->G

Caption: Workflow for Monoprotonation Site Determination.

Q2: I am trying to form the bication of my oxazolopyridine derivative in trifluoroacetic acid (TFA), but the spectral changes suggest only monoprotonation. How can I achieve diprotonation?

TFA is often not a strong enough acid to overcome the electrostatic repulsion and reduced basicity of the second nitrogen after the first protonation event. To form a stable bication, you need a "superacid" medium.

Troubleshooting Protocol: Bication Formation

  • Choice of Superacid: The most common and effective superacid system for this purpose is a mixture of trifluoromethanesulfonic acid (TfOH) and antimony pentafluoride (SbF₅). A 1:1 molar ratio creates "Magic Acid®" (HSO₃F·SbF₅), which is even stronger. Start with neat TfOH and acquire spectra. If diprotonation is incomplete, cautiously add small aliquots of SbF₅.

    • Causality: The SbF₅ Lewis acid coordinates to the triflate anion, effectively sequestering it and dramatically increasing the protonating power (Hammett acidity) of the solution.

  • Solvent Considerations: The solvent must be inert to the superacid. Deuterated dichloromethane (CD₂Cl₂) or sulfur dioxide (SO₂) are common choices for low-temperature NMR studies.

  • Low-Temperature Acquisition: Bications are highly reactive. All experiments should be conducted at low temperatures (e.g., -78 °C to -40 °C) to prevent degradation or rearrangement of the molecule. Ensure your NMR probe is properly cooled and equilibrated before starting the experiment.

  • Monitoring via NMR: Use ¹H and ¹³C NMR to monitor the reaction. The formation of the bication will induce significant downfield shifts for nearly all protons and carbons due to the increased positive charge and inductive effects. The magnitude of these shifts provides strong evidence for bication formation.

Data Comparison: Expected NMR Shifts upon Protonation

Species Protonation State Expected ¹H Shift Change (Δδ) Expected ¹³C Shift Change (Δδ) Rationale
MonocationSingle ProtonationModerate downfield shifts, localized near the protonation site.Significant downfield shifts for carbons α and γ to the protonated nitrogen.Inductive effect and charge localization.
BicationDouble ProtonationLarge, widespread downfield shifts across the entire molecule.Large, widespread downfield shifts for all carbons.Delocalized positive charge across the entire aromatic system.
Q3: My sample appears to be degrading in the superacid medium. What can I do to improve stability?

Sample degradation is a significant risk in these harsh conditions.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: Superacids are extremely hygroscopic. Any trace of water can lead to side reactions. Ensure all glassware is oven-dried, and the acid and solvent are handled under an inert atmosphere (e.g., a glovebox or Schlenk line).

  • Use Freshly Distilled Superacid: Trifluoromethanesulfonic acid can accumulate impurities over time. Using a freshly distilled batch can improve results.

  • Immediate Analysis: Prepare the sample at low temperature and acquire the data immediately. The longer the sample sits, even at low temperatures, the higher the chance of decomposition.

  • Check for Sulfonation: In TfOH, aromatic sulfonation can sometimes occur as a side reaction. Examine your NMR for unexpected aromatic signals or the loss of expected signals. If this is suspected, using a different superacid system like HF·SbF₅ might be necessary, though this requires specialized equipment.

Conceptual Diagram: Protonation Equilibria

This diagram illustrates the stepwise protonation from the neutral base to the bication in a superacid medium.

G cluster_0 Standard Acidic Media cluster_1 Superacid Media (e.g., TfOH/SbF₅) A Neutral Oxazolopyridine B Monocation (Pyridine-N Protonated) A->B + H⁺ (pKa1) B->A - H⁺ C Bication (N,N'-diprotonated) B->C + H⁺ (Superacid, pKa2 << 0) C->B - H⁺

Reference Data & Comparative Studies

Validation

Comparative Guide: N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (DMAPOP) vs. Standard Coumarin Dyes

As fluorescent probe design evolves, the demand for dyes that balance photostability with environmental responsiveness has surged. For decades, standard coumarin derivatives—specifically Coumarin 153 (C153)—have served a...

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Author: BenchChem Technical Support Team. Date: April 2026

As fluorescent probe design evolves, the demand for dyes that balance photostability with environmental responsiveness has surged. For decades, standard coumarin derivatives—specifically Coumarin 153 (C153)—have served as the gold standard for probing local polarity and solvation dynamics[1]. However, the emergence of oxazolo[4,5-b]pyridine derivatives, such as N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (DMAPOP), offers researchers a more dynamic toolkit for biological imaging and environment-responsive sensing[2].

This guide objectively compares the photophysical mechanisms, performance metrics, and experimental workflows of DMAPOP against standard coumarin dyes to help drug development professionals and application scientists select the optimal fluorophore for their specific assays.

Mechanistic Photophysics: ICT vs. TICT Pathways

To understand the performance differences between DMAPOP and C153, we must examine the causality behind their fluorescence emission. Both dyes rely on an Intramolecular Charge Transfer (ICT) mechanism, where excitation drives electron density from an electron-donating group (the amino moiety) to an electron-accepting core.

A common failure mode for push-pull dyes in biological (protic) environments is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In protic solvents, hydrogen bonding can stabilize the charge-separated state, inducing a rotation around the donor-acceptor bond that leads to rapid, non-radiative decay (fluorescence quenching)[3].

The Structural Solutions:

  • Coumarin 153 (C153): Achieves TICT resistance through brute-force steric restriction. The julolidine ring system physically locks the amino group in a planar conformation, preventing the rotation required for TICT[4]. This makes C153 a highly stable, albeit chemically inert, probe[1].

  • DMAPOP: Takes an electronic approach. Unlike its imidazole analogues, the substitution of oxygen in the oxazolo[4,5-b]pyridine core alters the electron density of the fused ring system. This subtle electronic tuning increases the energy barrier for the dimethylamino group's rotation, effectively suppressing hydrogen-bond-induced TICT in protic solvents without requiring bulky steric constraints[3].

Photophysics S0 Ground State (S0) LE Locally Excited (LE) S0->LE Excitation ICT Intramolecular Charge Transfer (ICT) LE->ICT Solvent Relaxation TICT Twisted ICT (TICT) (Quenched State) LE->TICT Bond Rotation (Protic Solvents) ICT->S0 Fluorescence (Large Stokes Shift) TICT->S0 Non-Radiative Decay Note DMAPOP & C153 resist TICT formation, promoting high ICT emission. Note->TICT

Photophysical pathways comparing ICT fluorescence vs. non-radiative TICT decay.

Quantitative Performance Comparison

While C153 is optimized for invariant transition moments, DMAPOP is optimized for dynamic responsiveness. DMAPOP's basic nitrogen centers act as proton sponges, yielding distinct fluorescent species (monocations and dications) across different pH ranges[3]. Furthermore, related oxazolo[4,5-b]pyridine derivatives exhibit selective binding affinities for RNA over DNA and can target specific cellular organelles, making them superior for live-cell diagnostics[2][5].

Table 1: Photophysical and Application Profiling
ParameterDMAPOPCoumarin 153 (C153)
Core Scaffold Oxazolo[4,5-b]pyridineBenzopyrone (Julolidine-fused)
Stokes Shift Large (~80–130 nm)Moderate (~50–80 nm)
TICT Susceptibility Suppressed (Electronically tuned)Suppressed (Sterically locked)
pH Sensitivity High (Forms fluorescing cations)Low (Inert across physiological pH)
Protic Solvent Behavior Single ICT emissionHigh QY, but prone to aggregation in EtOH
Primary Utility Organelle targeting, RNA sensing, pH probingSolvation dynamics, local polarity standard

Self-Validating Experimental Workflow

To objectively compare these dyes in your own laboratory, the experimental design must account for inner-filter effects and aggregation artifacts (particularly for C153 in protic solvents like ethanol)[4]. The following protocol establishes a self-validating system for determining solvatochromic shifts and pH responsiveness.

Protocol: Solvatochromic Validation & pH Titration

Phase 1: Stock Preparation & Quality Control

  • Prepare 1.0 mM stock solutions of DMAPOP and C153 in anhydrous DMSO.

  • Self-Validation Step: Dilute an aliquot into the target solvent (e.g., Methanol) and measure the Optical Density (OD) at the excitation wavelength. Ensure the OD remains < 0.1 to strictly prevent primary and secondary inner-filter effects, which artificially depress quantum yield calculations.

Phase 2: Solvatochromic Profiling

  • Prepare a solvent polarity series (e.g., Hexane, Toluene, Chloroform, Acetonitrile, Methanol, Water).

  • Spike the solvent with the dye stock to a final concentration of 2–5 µM.

  • Record UV-Vis absorption to determine the precise excitation maximum ( λex​ ) in each solvent.

  • Record fluorescence emission spectra. Calculate the Stokes shift ( Δν ) in wavenumbers ( cm−1 ) for Lippert-Mataga plot analysis to determine the change in dipole moment ( Δμ ).

Phase 3: pH Responsiveness (DMAPOP Specific)

  • Prepare a series of buffered aqueous solutions ranging from pH 2.0 to 10.0.

  • Introduce DMAPOP (5 µM final concentration).

  • Monitor the ratiometric shift in emission spectra. Mechanistic note: You will observe distinct spectral shifts corresponding to the protonation of the pyridine nitrogen (forming monocation MC1) and the dimethylamino nitrogen (forming monocation MC3)[3].

Workflow Prep 1. Stock Preparation (1 mM in DMSO) Dilute 2. Serial Dilution (Target OD < 0.1) Prep->Dilute Abs 3. UV-Vis Absorption (Determine Ex Max) Dilute->Abs Fluo 4. Fluorescence Emission (Record Spectra) Abs->Fluo QY 5. Quantum Yield (Φ) (vs. Quinine Sulfate) Fluo->QY Acid pH Titration (Map Protonation States) Fluo->Acid Aliquot for pH study

Self-validating experimental workflow for solvatochromic and pH-responsive fluorescence profiling.

Conclusion & Application Summary

Choosing between DMAPOP and Coumarin 153 depends entirely on the assay's objective. If the goal is to measure the physical relaxation of a solvent shell with a chemically inert probe, C153 remains the standard[1][6].

However, for modern drug development and cellular imaging, DMAPOP provides a significantly more versatile platform. Its oxazolo[4,5-b]pyridine core resists TICT-based quenching in aqueous environments while maintaining a large Stokes shift[3]. More importantly, its dynamic protonation states and structural affinity for nucleic acids allow it to be engineered into highly specific probes for distinguishing cancer cell organelles and mapping intracellular RNA[2][5].

References

  • Distinguishing cancer cells from normal cells with an organelle-targeted fluorescent marker Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Source: Google Patents (JP7029841B1)
  • Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH Source: ResearchGate URL:[Link]

  • Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol Source: MDPI URL:[Link]

  • Aggregation Studies of Dipolar Coumarin-153 Dye in Polar Solvents: A Photophysical Study Source: ACS Publications URL:[Link]

  • Polar solvation dynamics of coumarin 153 by ultrafast time-resolved fluorescence Source: AIP Publishing URL:[Link]

Sources

Comparative

Validation of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline for quantitative live-cell fluorescence assays

Validation of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline for Quantitative Live-Cell Fluorescence Assays: A Comparative Guide Executive Summary As live-cell imaging transitions from qualitative observation to quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline for Quantitative Live-Cell Fluorescence Assays: A Comparative Guide

Executive Summary

As live-cell imaging transitions from qualitative observation to quantitative biophysics, the demand for environment-sensitive fluorophores has surged. N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline—commonly referred to in literature as DMAPOP—is a highly versatile push-pull fluorophore that addresses many limitations of conventional dyes. Featuring an oxazolo[4,5-b]pyridine electron acceptor coupled with a dimethylaniline donor, DMAPOP exhibits profound solvatochromism, distinct prototropic (pH-responsive) states, and micelle-modulated metal ion coordination.

This guide provides an objective, data-driven framework for implementing DMAPOP in live-cell assays. By detailing the causality behind its photophysics and establishing self-validating experimental protocols, we aim to equip researchers with the tools necessary to leverage this probe for mapping intracellular polarity, pH, and metal ion distribution.

Mechanistic Principles: The Causality of DMAPOP Fluorescence

To design robust assays, one must understand the fundamental photophysics governing the probe's behavior. DMAPOP’s utility stems from three distinct mechanistic pillars:

  • Solvatochromism and TICT Dynamics: In aprotic microenvironments (such as lipid membranes or hydrophobic protein pockets), photon absorption excites the molecule into a Franck-Condon state, which rapidly relaxes into a Twisted Intramolecular Charge Transfer (TICT) state, yielding a highly red-shifted emission. However,1[1]. This binary "switch" makes it an exceptional sensor for distinguishing aqueous cytosolic compartments from hydrophobic lipid droplets.

  • Prototropism (pH Sensitivity): The molecule behaves as a base in aqueous solutions.2[2]. These protonation events drastically alter the ground and excited state dipole moments, allowing for precise ratiometric pH mapping.

  • Micellar Compartmentalization for Metal Sensing: In bulk aqueous solutions, metal ion coordination can be heterogeneous. However,3[3].

Photophysics S0 Ground State (S0) Neutral DMAPOP LE Locally Excited (LE) Protic Environments S0->LE Photon Absorption MC Monocations (MC1/MC3) S0->MC +H+ (Mild Acid) LE->S0 Single Emission (H-bond stabilized) TICT TICT State Aprotic Environments LE->TICT Charge Transfer (No H-bonds) TICT->S0 Red-Shifted Emission DC Dications (DC1/DC2/DC3) MC->DC +H+ (Strong Acid)

Figure 1: Photophysical pathways of DMAPOP illustrating LE/TICT transitions and prototropic states.

Comparative Performance Data

To validate DMAPOP, we must benchmark it against industry-standard probes. The following table synthesizes the quantitative advantages of DMAPOP, particularly its multiparametric sensitivity.

ProbePrimary TargetEmission ProfileSolvatochromic ShiftPhotostabilityLive-Cell Suitability & Limitations
DMAPOP Polarity, pH, MetalsDual (LE / TICT)High (~160 nm)ExcellentHigh. Low cytotoxicity; versatile targeting based on delivery vehicle.
Nile Red Lipid Droplets / PolaritySingle (Environment)HighModerateHigh. Standard for lipids, but suffers from high background in aqueous media.
BCECF-AM Intracellular pHRatiometric (Excitation)N/ALowHigh. Prone to rapid photobleaching and requires esterase cleavage.
Fura-2 AM Metal Ions (Ca²⁺, etc.)Ratiometric (Excitation)N/AModerateHigh. Requires UV excitation, which induces cellular phototoxicity over time.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that the fluorescence readouts are true representations of the biological microenvironment rather than artifacts of dye concentration or optical scattering.

Protocol A: Ratiometric Intracellular pH Mapping

Causality: Fluorescence intensity alone is susceptible to variations in dye uptake and cell thickness. Ratiometric imaging normalizes these variables. We use Nigericin to equilibrate intracellular and extracellular pH, establishing an in situ calibration curve that validates the probe's response within the exact optical setup being used.

  • Cell Preparation: Seed HeLa or HEK293 cells in 35 mm glass-bottom dishes. Culture until 70% confluent.

  • Probe Incubation: Wash cells twice with PBS to remove serum esterases. Incubate with 5 µM DMAPOP in live-cell imaging buffer for 30 minutes at 37°C.

  • Washing (Critical Step): Wash cells three times with warm buffer. Reasoning: Removing unbound probe eliminates background fluorescence, ensuring the signal originates strictly from the internalized probe.

  • In Situ Calibration (Self-Validation): Prepare a series of high-K⁺ buffers (135 mM KCl) ranging from pH 4.0 to 8.0. Add 10 µM Nigericin to each. Replace the imaging buffer with the calibration buffers sequentially, allowing 5 minutes for equilibration.

  • Imaging & Analysis: Excite at the isosbestic point (if applicable) or optimal UV/Vis wavelength. Collect emission at the monocation and neutral species peak wavelengths. Plot the emission ratio against pH to generate a standard curve.

Protocol B: Micelle-Enhanced Metal Ion (Cu²⁺/Cd²⁺) Fluorosensing

Causality: Delivering hydrophobic probes directly into aqueous biological media often causes aggregation, leading to self-quenching and erratic metal binding. By pre-assembling DMAPOP in Sodium Dodecyl Sulfate (SDS) micelles, we enforce a uniform coordination geometry, amplifying the quenching response upon target binding.

  • Micelle Formulation: Dissolve DMAPOP (10 µM) in an aqueous solution containing 20 mM SDS (above the critical micelle concentration). Sonicate for 10 minutes to ensure uniform compartmentalization.

  • Cellular Delivery: Introduce the micellar DMAPOP solution to the live-cell culture. The SDS concentration must be optimized (typically diluted to sub-toxic levels, e.g., <0.1%) to maintain cell viability while acting as a delivery vector.

  • Ion Perturbation: Spike the media with known concentrations of Cu²⁺ or Cd²⁺ (1–50 µM).

  • Reversibility Control (Self-Validation): After recording the quenched fluorescence, add 100 µM EDTA to the media. Reasoning: EDTA chelates the metal ions, stripping them from the DMAPOP complex. A restoration of fluorescence confirms that the quenching was a reversible, specific binding event rather than probe degradation or cell death.

  • Time-Correlated Single Photon Counting (TCSPC): Measure the fluorescence lifetime. A decrease in lifetime confirms dynamic quenching by the metal ions, validating the steady-state intensity drop.

Workflow Prep Cell Culture & Preparation Incubate DMAPOP Incubation (Micellar or Free, 30 min) Prep->Incubate Wash Stringent Washing (Eliminate Background) Incubate->Wash Perturb Microenvironment Perturbation (Nigericin / Metal Ions) Wash->Perturb Image Confocal Imaging & TCSPC Lifetime Analysis Perturb->Image Analyze Ratiometric Calibration & Reversibility Validation Image->Analyze

Figure 2: Self-validating experimental workflow for live-cell imaging using DMAPOP.

Conclusion & Future Perspectives

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (DMAPOP) transcends the capabilities of traditional single-parameter dyes. Its unique photophysics—specifically the suppression of TICT in protic environments and its complex prototropic states—provide an elegant mechanism for mapping intracellular polarity and pH. Furthermore, leveraging micellar compartmentalization transforms DMAPOP into a highly sensitive, reversible metal ion sensor. For drug development professionals and biophysicists, integrating DMAPOP with advanced modalities like Fluorescence Lifetime Imaging Microscopy (FLIM) will unlock new dimensions of quantitative, artifact-free cellular analysis.

Sources

Validation

A Comparative Guide to the Photostability of Oxazolo[4,5-b]pyridine Fluorescent Probes in Aqueous Media

The transition of fluorescent probes from organic solvents to aqueous biological media often introduces a critical bottleneck: rapid photobleaching. In water, fluorophores are highly susceptible to aggregation-caused que...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition of fluorescent probes from organic solvents to aqueous biological media often introduces a critical bottleneck: rapid photobleaching. In water, fluorophores are highly susceptible to aggregation-caused quenching (ACQ), hydrogen-bond-induced non-radiative decay, and nucleophilic attack by reactive oxygen species (ROS)[1]. For researchers conducting long-term live-cell imaging or continuous tracking of cellular processes, selecting a probe with exceptional photostability is paramount.

This guide provides an objective, data-driven comparison of oxazolo[4,5-b]pyridine-based fluorophores against standard commercial alternatives (such as Fluorescein, BODIPY, and Cyanine dyes). By analyzing the structural causality behind their photophysical behavior, we establish why the oxazolopyridine scaffold is emerging as a superior choice for aqueous applications[2].

Mechanistic Insights: Why Oxazolo[4,5-b]pyridine?

To understand the superior performance of oxazolo[4,5-b]pyridine probes (such as MEMs or DMAPOP), we must examine the causality between their molecular architecture and their resistance to photochemical destruction[1][2].

  • High Structural Rigidity: The fused oxazole and pyridine rings create a highly planar core. This rigidity restricts intramolecular bond rotations, drastically reducing non-radiative decay pathways that typically lead to excited-state degradation in aqueous environments[1].

  • Intramolecular Charge Transfer (ICT) & Large Stokes Shifts: When coupled with an electron-donating group, the electron-deficient oxazolopyridine core induces a strong ICT effect. This results in massive Stokes shifts (ranging from 63 to 204 nm)[2]. A large Stokes shift eliminates the "inner filter effect" (self-absorption), preventing the localized concentration of thermal energy that accelerates photobleaching.

  • Resistance to Photo-Oxidation: Unlike the highly electron-rich xanthene core of fluorescein, the electron-withdrawing nature of the pyridine nitrogen stabilizes the HOMO-LUMO gap. This makes the excited state significantly less vulnerable to nucleophilic attack by aqueous ROS[3].

Mechanism Core Oxazolo[4,5-b]pyridine Core Structure Rigidity High Planar Rigidity Core->Rigidity ICT Strong ICT Effect Core->ICT NonRad Reduced Non-Radiative Decay Rigidity->NonRad ROS Resistance to Aqueous ROS Attack Rigidity->ROS Stokes Large Stokes Shift (>100 nm) ICT->Stokes Stability Superior Photostability (>81% retention at 6h) NonRad->Stability SelfAbs Minimized Self-Absorption Stokes->SelfAbs SelfAbs->Stability ROS->Stability

Logical framework detailing mechanisms conferring photostability to oxazolopyridines.

Comparative Performance Data

When benchmarked against traditional fluorophores in aqueous media, oxazolo[4,5-b]pyridine derivatives demonstrate remarkable endurance. For instance, after 6 hours of continuous high-intensity illumination, oxazolopyridine-based MEMs probes retain over 81% of their initial fluorescence, whereas standard probes like SYTO RNA Select or Fluorescein degrade almost entirely within the first hour[2][3][4].

Table 1: Comparative Photophysical Properties in Aqueous Media
Fluorophore ClassRepresentative ProbeStokes Shift (nm)Quantum Yield (Φ)Photobleaching Half-Life (t½)Photostability Rating
Oxazolo[4,5-b]pyridine MEMs / DMAPOP63 – 204 0.43 – 0.86 > 10 hours Excellent
RhodamineRhodamine B250.31~4.0 hoursGood
BODIPYStandard BODIPY10 – 15> 0.80~2.0 hoursModerate
CyanineSYTO RNA Select~20~0.30< 1.0 hourPoor
FluoresceinFITC240.92~0.5 hoursPoor

Data synthesized from comparative photostability assays in 1X PBS (pH 7.4) under continuous Xenon lamp illumination[1][2][3][4][5].

Self-Validating Experimental Protocol: Benchmarking Photostability

To ensure trustworthiness and reproducibility in drug development and probe validation, photostability must be quantified using a self-validating system. The following protocol utilizes an internal dosimeter (Fluorescein) to verify that the illumination source is delivering sufficient photon flux to induce degradation[3].

Step-by-Step Methodology

Step 1: Preparation of the Aqueous Matrix Prepare a 1X Phosphate-Buffered Saline (PBS) solution strictly calibrated to pH 7.4. Causality: The photophysics of pyridine-containing fluorophores are highly sensitive to protonation. Maintaining a physiological pH ensures the pyridine nitrogen remains unprotonated, accurately reflecting the probe's behavior in live-cell environments and preventing artifactual shifts in quantum yield[1].

Step 2: Internal Control Calibration (Self-Validation) Prepare a 5 μM solution of the oxazolo[4,5-b]pyridine probe and a parallel 5 μM solution of Fluorescein (FITC) in the PBS matrix. Causality: Fluorescein acts as an internal control. Because its rapid photobleaching quantum yield is well-documented, its degradation confirms the lamp's power output. If the FITC control fails to bleach, the illumination intensity is insufficient, invalidating the assay's stress conditions[3].

Step 3: Continuous Illumination Place the cuvettes in a fluorimeter equipped with a 500W Xenon arc lamp. Apply continuous illumination using a bandpass filter that matches the excitation maximum of each respective dye.

Step 4: Kinetic Measurement Record the fluorescence emission intensity ( Ft​ ) at the emission maximum every 10 minutes for a total duration of 6 hours[2].

Step 5: Data Synthesis and Modeling Fit the normalized fluorescence decay data to a first-order exponential decay model:

Ft​=F0​⋅e−kb​t

Extract the photobleaching rate constant ( kb​ ) and calculate the photobleaching half-life ( t1/2​=ln(2)/kb​ ) to objectively rank the probes.

Workflow Prep Prepare 5 μM Probe in 1X PBS (pH 7.4) Illum Continuous Illumination (Xenon Lamp) Prep->Illum Ref Include Fluorescein as Internal Control Ref->Illum Measure Record Fluorescence Every 10 Min for 6h Illum->Measure Calc Calculate Half-Life (t½) & Validate Model Measure->Calc

Self-validating experimental workflow for benchmarking fluorophore photostability.

Conclusion

For advanced biological imaging, oxazolo[4,5-b]pyridine fluorescent probes offer a distinct advantage over traditional dyes. By leveraging structural rigidity and a strong ICT mechanism, these probes bypass the self-absorption and ROS-mediated degradation that plague fluorescein and cyanine dyes in aqueous media. Their ability to maintain >81% fluorescence over extended irradiation periods makes them highly reliable tools for long-term tracking in drug development and cellular biology[2][4].

References

  • Two Water-Soluble and Wash-Free Fluorogenic Probes for Specific Lighting Up Cancer Cell Membranes and Tumors Analytical Chemistry - ACS Publications URL
  • A series of novel cell membrane fluorescent probes based on oxazolopyridine unit KISTI URL
  • Photophysical study of 2-(4 '-N,N-dimethylaminophenyl)
  • JP7029841B1 - Fluorescent dye for RNA detection and its usage Google Patents URL
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging Benchchem URL

Sources

Comparative

Benchmarking N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline: A Comparative Guide to Solvatochromic Fluorophores

As optical imaging and biophysical characterization demand higher sensitivity, the selection of the right solvatochromic fluorophore is critical. Solvatochromic probes are indispensable for mapping local microenvironment...

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Author: BenchChem Technical Support Team. Date: April 2026

As optical imaging and biophysical characterization demand higher sensitivity, the selection of the right solvatochromic fluorophore is critical. Solvatochromic probes are indispensable for mapping local microenvironments—such as lipid bilayer phases, protein hydrophobic pockets, and intracellular organelles—because their emission properties are exquisitely sensitive to solvent polarity[1].

This guide provides a rigorous technical evaluation of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (also known as 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine), benchmarking its photophysical performance against gold-standard solvatochromic dyes like PRODAN and Nile Red.

Mechanistic Causality: The Push-Pull Architecture

To understand the sensitivity of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline, we must analyze its "push-pull" electronic architecture. The molecule is composed of a strong electron-donating group (N,N-dimethylaniline) conjugated to a highly electron-deficient acceptor core (oxazolo[4,5-b]pyridine).

The inclusion of the pyridine nitrogen in the oxazole-fused ring system is a deliberate structural choice. It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) compared to standard benzoxazoles, enhancing the electron-withdrawing capacity [2]. Upon photon absorption, the molecule undergoes an ultrafast Intramolecular Charge Transfer (ICT) . This shifts electron density from the donor to the acceptor, creating a highly dipolar excited state ( μE​≫μG​ ).

In polar environments, surrounding solvent molecules undergo dipole-dipole reorientation (solvent relaxation) to stabilize this highly polar excited state before fluorescence emission occurs. This energy stabilization manifests as a pronounced bathochromic (red) shift in the emission spectrum—the hallmark of positive solvatochromism.

ICT_Mechanism S0 Ground State (S0) Low Dipole Moment Excitation Photon Absorption (Frank-Condon State) S0->Excitation hν (Ex) ICT Intramolecular Charge Transfer (ICT Excited State) Excitation->ICT Electron Shift SolventRelax Solvent Relaxation (Polar Solvents) ICT->SolventRelax Dipole Alignment Emission Fluorescence Emission (Red-Shifted) SolventRelax->Emission Energy Drop Emission->S0 hν (Em)

Jablonski diagram illustrating the ICT mechanism and solvent relaxation of the fluorophore.

Quantitative Benchmarking: Comparative Data

When benchmarking solvatochromic probes, the change in dipole moment ( Δμ ) between the excited and ground states dictates the probe's dynamic range. We calculate this using the Lippert-Mataga equation , plotting the Stokes shift against the solvent orientation polarizability ( Δf ).

As shown in the data below, N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline exhibits a Δμ of ~18–20 Debye [3], placing it in the same elite tier of sensitivity as PRODAN, but with distinct advantages in protein binding affinity due to its extended planar heterocyclic core [4].

Table 1: Photophysical Comparison of Solvatochromic Probes
Photophysical PropertyN,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)anilinePRODANNile Red
Donor Group N,N-DimethylanilineDimethylaminoDiethylamino
Acceptor Group Oxazolo[4,5-b]pyridinePropionylPhenoxazone core
Δμ (Excited - Ground) ~18 - 20 D~20 D~10 - 15 D
Emission Max (Non-polar) ~415 nm (Toluene)401 nm (Cyclohexane)520 nm (Toluene)
Emission Max (Aqueous) ~540 nm (Highly quenched)531 nm (Water)660 nm (Water)
Stokes Shift Range ~5,000 - 9,000 cm⁻¹~4,000 - 8,000 cm⁻¹~3,000 - 6,000 cm⁻¹
Primary Application Protein hydrophobic pocketsLipid bilayers, proteinsLipid droplets, membranes

Note: The oxazolopyridine derivative shows a massive hypsochromic (blue) shift and fluorescence enhancement upon partitioning from an aqueous environment into a hydrophobic protein pocket, making it an exceptional reporter for conformational changes.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They include critical internal controls to account for optical artifacts like the Inner Filter Effect (IFE) and solvent-induced aggregation.

Protocol A: Lippert-Mataga Solvatochromic Mapping

This workflow determines the probe's sensitivity to dielectric constant changes.

  • Solvent Selection: Prepare a series of spectroscopic-grade solvents with varying orientation polarizabilities (e.g., Toluene, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Methanol).

  • Stock Preparation: Dissolve the probe in anhydrous DMSO to a concentration of 1 mM. Causality: DMSO ensures complete dissolution, but its final concentration must be kept below 0.5% v/v to prevent altering the bulk solvent's dielectric properties.

  • Sample Dilution: Dilute the stock to a final working concentration of 5 μM in each solvent.

  • Optical Validation (IFE Control): Measure the UV-Vis absorbance of each sample. Ensure the optical density (OD) at the excitation wavelength is ≤0.1 . Causality: An OD > 0.1 leads to primary inner filter effects, artificially distorting the emission spectrum and quantum yield calculations.

  • Spectral Acquisition: Record the emission spectra. Plot the Stokes shift ( νabs​−νem​ in cm⁻¹) versus the solvent polarity parameter ( Δf ). A linear fit validates the ICT mechanism and allows the calculation of Δμ .

Protocol B: Probing Protein Hydrophobic Pockets (BSA Titration)

Bovine Serum Albumin (BSA) contains well-characterized hydrophobic subdomains (Sudlow's Sites). This assay validates the probe's utility in biological microenvironments [4].

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Probe Equilibration: Add the probe to the buffer at a final concentration of 2 μM. Record the baseline emission. Expected result: Low fluorescence intensity and a red-shifted maximum (~540 nm) due to hydrogen bonding and polar quenching in water.

  • Protein Titration: Successively spike in BSA stock solution to achieve final protein concentrations ranging from 0 to 50 μM.

  • Incubation: Incubate for 5 minutes at 25°C after each addition to allow binding equilibrium.

  • Measurement & Analysis: Record emission spectra. Causality: As the probe partitions into the hydrophobic core of BSA, the local dielectric constant drops dramatically. You will observe a self-validating dual-response: a massive hypsochromic (blue) shift toward ~430 nm and a multi-fold enhancement in fluorescence quantum yield.

BSA_Workflow Prep Prepare Probe Stock (1 mM in DMSO) Dilute Dilute in Buffer (PBS, pH 7.4) Prep->Dilute Titrate Titrate BSA (0 to 50 μM) Dilute->Titrate Incubate Incubate 5 min (25°C, Dark) Titrate->Incubate Measure Record Spectra (Blue Shift & Intensity) Incubate->Measure

Experimental workflow for benchmarking solvatochromic probes via BSA titration.

Conclusion

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline represents a highly optimized push-pull architecture. By leveraging the electron-deficient nature of the oxazolo[4,5-b]pyridine core, it achieves a dynamic dipole moment change comparable to PRODAN. Its robust photostability and dramatic hypsochromic response upon entering non-polar environments make it a superior choice for researchers mapping protein-ligand interactions, folding dynamics, and hydrophobic binding pockets.

References

  • Klymchenko, A. S. "Monitoring protein interactions and dynamics with solvatochromic fluorophores." PMC - NIH, 2015. URL:[Link]

  • Suder, M., et al. "Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne." Journal of Photochemistry and Photobiology A: Chemistry, via ResearchGate, 2007. URL:[Link]

  • Fisyuk, A. S., et al. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores." MDPI, 2026. URL:[Link](Note: Linked source discusses the closely related bis-oxazolopyridine structural class photophysics).

  • "Interactions of a few azole derivatives with a transport protein: role of heteroatoms." PubMed - NIH, 2015. URL:[Link]

Validation

A Researcher's Guide to Cross-Validation of In Vitro Cytotoxicity for Oxazolo[4,5-b]pyridin-2-yl Aniline Compounds

In the landscape of modern drug discovery, the robust characterization of a compound's biological activity is paramount. For novel chemical entities such as oxazolo[4,5-b]pyridin-2-yl aniline derivatives, which have emer...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the robust characterization of a compound's biological activity is paramount. For novel chemical entities such as oxazolo[4,5-b]pyridin-2-yl aniline derivatives, which have emerged as a promising class of potential therapeutic agents, a thorough understanding of their cytotoxic profile is a critical early-stage gatekeeper. This guide provides a comprehensive framework for the cross-validation of in vitro cytotoxicity, moving beyond single-endpoint assays to a more holistic and mechanistically informative approach. We will delve into the rationale behind selecting a panel of orthogonal assays, provide detailed experimental protocols, and discuss the interpretation of comparative data.

This guide will focus on a tripartite cross-validation strategy employing the MTT, LDH, and Caspase-Glo® 3/7 assays. This selection is deliberate:

  • MTT Assay: Measures metabolic activity via mitochondrial dehydrogenases, providing a broad assessment of cell viability.[4][5]

  • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, directly measuring loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6]

  • Caspase-Glo® 3/7 Assay: Specifically detects the activity of executioner caspases 3 and 7, key mediators of apoptosis.[3]

By comparing the results from these three assays, we can not only confirm the cytotoxic potential of an oxazolo[4,5-b]pyridin-2-yl aniline compound but also gain valuable insights into its primary mechanism of action.

The Cross-Validation Workflow

A systematic workflow is essential for the effective cross-validation of findings from different in vitro assay platforms.[2] The following diagram illustrates the logical flow from compound treatment to data integration and interpretation.

CrossValidationWorkflow cluster_setup Experimental Setup cluster_assays Parallel Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Seeding in 96-well Plates compound_prep Serial Dilution of Oxazolo[4,5-b]pyridin-2-yl Aniline Compound treatment Compound Treatment & Incubation mtt MTT Assay (Metabolic Activity) treatment->mtt Apply Assays to Parallel Plates ldh LDH Assay (Membrane Integrity) treatment->ldh Apply Assays to Parallel Plates caspase Caspase-Glo® 3/7 (Apoptosis) treatment->caspase Apply Assays to Parallel Plates data_acq Spectrophotometric & Luminescent Reading mtt->data_acq ldh->data_acq caspase->data_acq ic50 IC50 Calculation for Each Assay data_acq->ic50 comparison Comparative Data Analysis ic50->comparison mechanism Mechanistic Hypothesis comparison->mechanism ApoptosisPathway compound Oxazolo[4,5-b]pyridin-2-yl Aniline Compound target Intracellular Target (e.g., hDHODH, Topo IIα) compound->target stress Cellular Stress Signal target->stress bcl2 Bcl-2 Family Modulation (↑BAX, ↓Bcl-2) stress->bcl2 mito Mitochondrial Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: A potential apoptotic pathway induced by the test compound.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of cell-based assays. [1]

Part 1: Cell Seeding and Compound Treatment (Common for all assays)
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. [1]Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the oxazolo[4,5-b]pyridin-2-yl aniline compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

Part 2: Specific Assay Protocols
  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [4][5]The amount of formazan produced is proportional to the number of viable cells. [5] Protocol:

  • Following the compound treatment period, add 10 µL of 5 mg/mL MTT solution in PBS to each well. [4]2. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [7]4. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [4]5. Read the absorbance at 570 nm using a microplate reader. [8]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. [6]The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Following the compound treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Read the absorbance at 490 nm using a microplate reader.

  • Principle: This luminescent assay measures the activity of caspase-3 and -7. [3]The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal. [3] Protocol:

  • Following the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Conclusion

The cross-validation of in vitro cytotoxicity is an indispensable step in the preclinical evaluation of novel compounds like oxazolo[4,5-b]pyridin-2-yl anilines. By employing a panel of mechanistically distinct assays such as MTT, LDH, and Caspase-Glo® 3/7, researchers can build a robust and reliable dataset that not only quantifies cytotoxicity but also provides critical insights into the underlying mechanisms of cell death. This comprehensive approach strengthens the foundation for further drug development and ensures that only the most promising and well-characterized candidates advance in the discovery pipeline.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/?
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clyte. [URL: https://clyte.com/knowledge-base/cell-culture/mtt-assay-protocol/]
  • A Researcher's Guide to Cross-Validation of In Vitro Cytotoxicity Assays: A Comparative Analysis of MTT, WST-1, and CellTiter-Glo. Benchchem. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-cross-validation-of-in-vitro-cytotoxicity-assays-a-comparative-analysis-of-mtt-wst-1-and-celltiter-glo/]
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [URL: https://www.kosheeka.
  • LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.com/kits/ldh-assay-kit-guide]
  • MTT Cell Proliferation/Viability Assay. R&D Systems. [URL: https://www.rndsystems.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5740012/]
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [URL: https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/tox21/tox21_caspase-glo_37_hepg2_slp_v1_508.pdf]
  • What are the commonly used methods for measuring cytotoxicity?. AAT Bioquest. [URL: https://www.aatbio.com/resources/faq-frequently-asked-questions/What-are-the-commonly-used-methods-for-measuring-cytotoxicity]
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [URL: https://www.bio-protocol.org/e2958]
  • MTT (Assay protocol). [URL: https://www.bio-protocol.org/e103]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK543719/]
  • LDH-Glo™ Cytotoxicity Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/?
  • Cross-Validation of Findings from Different Cell-Based Assays: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [URL: https://northeastbiolab.com/cell-cytotoxicity-assay/]
  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [URL: https://www.tiarisbio.com/products/ldh-cytotoxicity-assay-kit]
  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. [URL: https://dergipark.org.tr/en/pub/jcnos/issue/78681/1199321]
  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-3d-assay/?
  • Caspase-Glo 3/7 Assay. Reaction Biology. [URL: https://www.reactionbiology.
  • Caspase-Glo® 3/7 3D Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-3d-assay/]
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [URL: https://www.iomcworld.com/open-access/cytotoxicity-assays-essential-tools-for-assessing-drug-toxicity-and-cellular-health-122971.html]
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [URL: https://www.biooscientific.com/ldh-cytotoxicity-assay-kit]
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4845233/]
  • "Multiplexed Viability, Cytotoxicity, and Caspase Activity Assays" | Request PDF. [URL: https://www.researchgate.net/publication/287957777_Multiplexed_Viability_Cytotoxicity_and_Caspase_Activity_Assays]
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [URL: https://www.preprints.org/manuscript/202410.1287/v1]
  • 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23769904/]
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [URL: https://www.intechopen.com/online-first/89912]
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [URL: https://www.mdpi.com/1422-0067/26/22/11202]
  • What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23725856/]
  • Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7384950/]
  • Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay. Promega Corporation. [URL: https://www.promega.com/resources/guides/cell-biology/interpreting-multiplexing-data-using-celltox-green-cytotoxicity-assay/]
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. [URL: https://cmdclabs.
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. [URL: https://www.crownbio.
  • Design, synthesis and biological evaluation of 2,5-diaryl- oxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/22/41]
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-Oxazolo%5B5%2C4-d%5Dpyrimidines-as-Potential-Agents%3A-Sochacka-%C4%86wik%C5%82a-Szlachcic/b7036a1662998a44275150865e948c208462a74c]
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [URL: https://www.researchgate.
  • 95331-56-9|4-(Oxazolo[4,5-b]pyridin-2-yl)aniline. BLDpharm. [URL: https://www.bldpharm.com/products/95331-56-9.html]

Sources

Safety & Regulatory Compliance

Safety

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline proper disposal procedures

Operational Guide: Proper Disposal Procedures for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline As an advanced heterocyclic aniline derivative, N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

As an advanced heterocyclic aniline derivative, N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is frequently utilized in specialized organic synthesis, materials science, and medicinal chemistry. However, its complex molecular architecture—featuring an oxazolopyridine core and an electron-rich N,N-dimethylaniline moiety—dictates strict handling and disposal protocols.

This guide provides laboratory personnel, safety officers, and drug development professionals with a self-validating, step-by-step operational plan for the safe segregation, accumulation, and disposal of this chemical waste.

Physicochemical & Hazard Profiling

To manage chemical waste safely, one must first understand the structural causality behind its hazards. The dimethylamino group in this compound is highly electron-donating, making the aromatic system highly susceptible to rapid, exothermic oxidation. Furthermore, the nitrogen-rich heterocyclic structure poses severe aquatic toxicity risks, strictly prohibiting any form of drain or sink disposal[1].

Table 1: Quantitative Data & Hazard Profile

ParameterSpecification / ClassificationOperational Implication
Physical State Solid (Powder)Dust generation risk; requires localized exhaust/fume hood handling.
GHS Hazard Classification H302 (Harmful if swallowed), Skin/Eye Irritant[2]Mandates strict PPE (nitrile gloves, safety goggles, lab coat).
Chemical Incompatibilities Strong oxidizers, strong acidsCritical: Do not mix waste with nitric acid, peroxides, or halogens to prevent exothermic degradation.
EPA Waste Designation Unlisted Hazardous Waste (Toxic Characteristic)Must be manifested for high-temperature incineration[3].
Storage Temperature 2–8°C (Virgin material)[2]Waste should be kept in a cool, dry environment away from direct light.

Waste Lifecycle & Workflow Visualization

The disposal of hazardous laboratory chemicals must follow a strict regulatory pathway from the point of generation to final destruction. The following diagram illustrates the standard Resource Conservation and Recovery Act (RCRA) compliant workflow for this compound.

WasteWorkflow Start Waste Generation N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline Segregation Chemical Segregation Isolate from Oxidizers & Acids Start->Segregation Immediate Action SAA Satellite Accumulation Area (SAA) Max 55 gal limit Segregation->SAA Label & Store CAA Central Accumulation Area (CAA) Transfer within 3 days of limit SAA->CAA Volume Threshold Met Disposal Licensed Incineration RCRA Compliant Thermal Destruction CAA->Disposal Vendor Manifesting

RCRA-compliant waste lifecycle for heterocyclic aniline derivatives.

Step-by-Step Disposal Protocol

Every protocol in a laboratory must function as a self-validating system. Do not proceed to the next step unless the verification check of the current step is confirmed.

Phase 1: Pre-Disposal Preparation & PPE

Because this compound is an aniline derivative, skin absorption and inhalation of fine particulates are the primary exposure routes.

  • Don Appropriate PPE: Equip standard laboratory PPE, including a chemically resistant lab coat, safety goggles, and double-layered nitrile gloves.

  • Ventilation: Perform all waste consolidation inside a certified chemical fume hood to prevent inhalation of aerosolized powders or solvent vapors (if the waste is in solution)[4].

  • Container Selection: Select a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) or amber glass). Causality: Steel containers should be avoided if the waste is dissolved in a solvent that could degrade metal over time[1].

  • Verification: Confirm the container is completely dry and free of residual oxidizers before adding the waste.

Phase 2: Point-of-Generation Segregation (SAA)

Under EPA regulations, hazardous waste must initially be stored in a Satellite Accumulation Area (SAA)[5]. SAAs minimize the volume of hazardous waste in active work zones, reducing exposure risk during a catastrophic event.

  • Labeling: Immediately affix a label to the container. The label must explicitly state "Hazardous Waste" and indicate the specific hazard (e.g., "Toxic - Aniline Derivative")[5]. Do not use chemical abbreviations.

  • Transfer: Carefully transfer the solid waste (or solvent mixture) into the container.

  • Seal: The container must remain tightly closed at all times unless you are actively adding or removing waste[5]. Leaving a funnel in an open waste bottle is a direct regulatory violation.

  • SAA Placement: Store the container in the designated SAA, which must be at or near the point of generation and under the control of the operator[6].

  • Verification: Ensure the SAA does not contain incompatible waste streams (e.g., nitric acid waste) in the same secondary containment tray[4].

Phase 3: Central Accumulation & Manifesting (CAA)
  • Monitor Volume Limits: An SAA may hold a maximum of 55 gallons of non-acute hazardous waste[7].

  • Date and Transfer: Once the volume threshold is reached, the container must be dated. You have exactly three consecutive days to move the container from the SAA to the facility's Central Accumulation Area (CAA)[6].

  • Vendor Coordination: In the CAA, the waste will be logged by the Environmental Health and Safety (EHS) officer. The waste must be manifested for pickup by a licensed hazardous waste broker[8].

  • Final Destruction: The broker will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Because of the nitrogen content in the oxazolopyridine ring, the required disposal method is high-temperature incineration. Causality: Incineration ensures complete thermal breakdown of the molecule into CO₂, H₂O, and NOₓ (which is subsequently captured by the facility's scrubber systems), preventing groundwater contamination[3].

Spill Response Methodology

In the event of an accidental spill of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline:

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: If the material is a dry powder, avoid dry sweeping, which aerosolizes the toxic dust. Instead, gently cover the spill with damp absorbent pads or a specialized chemical spill powder. If dissolved in an organic solvent, surround the spill with inert absorbent material (e.g., vermiculite or sand).

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or bucket.

  • Decontamination: Wash the spill surface with a suitable solvent (e.g., ethanol or a mild detergent solution) to remove residual aniline residue.

  • Disposal of Spill Materials: All absorbent materials, contaminated PPE, and cleanup tools must be treated as hazardous waste and disposed of following the Phase 2 and Phase 3 protocols[9].

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine. Available at: [Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at: [Link]

  • Stevens EHS Consulting. "Guidelines for HW Satellite Accumulation Areas." Stevens EHS. Available at: [Link]

  • Daniels Training Services. "When to Remove Hazardous Waste From a Satellite Accumulation Area." RCRA Hazardous Waste Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Generation." EPA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

Standard Operating Procedure & PPE Guide: Handling N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline As a Senior Application Scientist, I frequently observe laboratories treating novel synthetic probes with the same cas...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

As a Senior Application Scientist, I frequently observe laboratories treating novel synthetic probes with the same casual protocols used for standard inorganic salts. This is a critical error that compromises both researcher safety and experimental integrity.

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a highly specialized heterocyclic amine. The fusion of an oxazolo[4,5-b]pyridine core with an electron-donating N,N-dimethylaniline moiety creates a highly planar, lipophilic molecule. This structure gives the compound powerful excited-state intramolecular charge transfer (ESICT) properties, making it an excellent fluorophore[1]. However, this same lipophilicity allows it to easily cross biological membranes. Furthermore, structurally related oxazolo[4,5-b]pyridine derivatives are known to be potent bioactive agents, including inhibitors of kinetoplastid parasites like Trypanosoma brucei[2].

Because this compound is typically dissolved in permeation-enhancing solvents like DMSO for biological assays, the risk of dermal absorption is exceptionally high. This guide provides a self-validating, causality-driven protocol for handling this compound safely.

Hazard Causality & Risk Assessment

Before handling the compound, it is vital to understand why standard safety measures are insufficient. The extreme lipophilicity required for its biological target penetration means that if dissolved in a carrier solvent, it will bypass the stratum corneum rapidly.

Table 1: Physicochemical Properties & Hazard Profile

ParameterValue / DescriptionOperational Implication
Chemical Class Heterocyclic Amine / Synthetic FluorophorePotential for DNA intercalation or target-specific bioactivity.
Physical State Solid powderHigh risk of aerosolization and inhalation during weighing.
Solubility DMSO, DMF, DichloromethaneCarrier solvents exponentially increase dermal permeability.
Primary Hazards Skin/Eye Irritation, Systemic ToxicityRequires multi-layered barrier protection (double-gloving).
Stability Photobleaches under prolonged UV/ambient lightMust be handled and stored in amber/opaque containers.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single layer of protection. Every protocol described here acts as a self-validating system to ensure a fail-safe environment.

Table 2: Required PPE and Causality

PPE CategorySpecificationCausality (The "Why")
Hand Protection Double-Gloving: Inner standard nitrile (4 mil) + Outer extended-cuff nitrile (8 mil) or Butyl rubber.Nitrile degrades rapidly under prolonged DMSO exposure. Double-gloving provides a fail-safe; if the outer glove is contaminated, it can be immediately shed without exposing the skin.
Eye Protection Snug-fitting chemical splash goggles.Standard safety glasses lack orbital seals, leaving eyes vulnerable to aerosolized powder or solvent micro-splashes.
Body Protection Flame-retardant lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through contaminated zones and ensure a tight seal over the inner glove.
Respiratory N95 or P100 particulate respirator (if LEV fails).Prevents inhalation of electrostatically charged micro-particles.

Operational Workflow: Stock Preparation

The following step-by-step methodology ensures safe preparation of a 10 mM stock solution.

Step 1: Ventilation Verification

  • Action: Confirm the localized exhaust ventilation (LEV) or fume hood face velocity is between 80–100 feet per minute (fpm).

  • Causality: This specific velocity is strong enough to capture aerosolized particulates but gentle enough not to blow the lightweight powder off the analytical balance.

Step 2: Static Mitigation

  • Action: Pass a zero-stat anti-static gun over the analytical balance and your micro-spatula.

  • Causality: Highly lipophilic powders carry static charges. Mitigating this prevents the powder from repelling off the spatula and contaminating the workspace.

Step 3: Direct-to-Vial Weighing

  • Action: Tare a pre-labeled, amber glass HPLC vial. Transfer the powder directly into the vial.

  • Causality: Amber glass prevents UV-induced photobleaching of the fluorophore. Direct transfer eliminates the need to scrape powder off weigh boats, reducing aerosolization.

Step 4: In-Hood Solubilization

  • Action: Add anhydrous DMSO directly to the vial inside the hood. Seal with a PTFE-lined septum cap before removing the vial from the hood.

  • Causality: You must never transport dry powder or unsealed DMSO solutions across the laboratory. PTFE septa prevent the solvent from degrading the cap liner.

Step 5: Homogenization & Storage

  • Action: Vortex for 30 seconds until fully dissolved. Store at -20°C.

Operational Workflow Diagram

HandlingWorkflow Start Initiate Protocol PPE Don Double Nitrile Gloves, Lab Coat & Goggles Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Weigh Solid Powder (Minimize Static) Hood->Weigh Solvent Add Carrier Solvent (DMSO/DMF) Weigh->Solvent Spill Spill Detected? Solvent->Spill Decon Apply 10% Bleach & Absorbent Pads Spill->Decon Yes Store Seal in Amber Vial Store at -20°C Spill->Store No Waste Dispose as Hazardous Chemical Waste Decon->Waste Store->Waste Post-Experiment

Fig 1. Safe handling and operational workflow for oxazolo[4,5-b]pyridine derivatives.

Spill Response & Decontamination Protocol

In the event of a micro-spill (either solid powder or DMSO solution), execute the following step-by-step decontamination methodology:

  • Immediate Containment: Do not sweep solid powder. Overlay the spill with a solvent-resistant absorbent pad to prevent dust generation.

  • Solvent Wipe: Wipe the area with 70% isopropanol or ethanol. Causality: Water will not dissolve this highly lipophilic compound; an alcohol is required to lift the residue from the benchtop.

  • Chemical Degradation: Apply a 10% sodium hypochlorite (bleach) solution to the area and let it sit for 15 minutes. Causality: The oxidative power of bleach disrupts the conjugated pi-system of the oxazolo[4,5-b]pyridine ring, neutralizing both its fluorescence and its biological activity.

  • Final Rinse: Wipe the area with distilled water to remove corrosive bleach residues.

Disposal & Waste Management Plan

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be collected in a rigid, leak-proof container labeled "Hazardous Solid Waste - Heterocyclic Amines."

  • Liquid Waste: Segregate DMSO/fluorophore solutions into a dedicated "Non-Halogenated Organic Waste" carboy. Critical: Do not mix with acidic waste streams, as low pH can protonate the aniline nitrogen, altering its solubility and potentially causing unwanted precipitation or exothermic reactions.

References

  • Monier M, Abdel-Latif D, El-Mekabaty A, Elattar KM. "Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons." Synthetic Communications, 50:1, 1-32 (2020). URL: [Link]

  • Ferrins L, Rahmani R, Sykes ML, et al. "3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis." European Journal of Medicinal Chemistry, 66: 450-465 (2013). URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline
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